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  • Product: 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine
  • CAS: 2167991-20-8

Core Science & Biosynthesis

Foundational

Unraveling the Gas-Phase Architecture: Mass Spectrometry Fragmentation Pathways of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Executive Summary Alkoxypyrazines and their allyloxy derivatives represent a critical class of heterocyclic scaffolds. In nature, they act...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

Alkoxypyrazines and their allyloxy derivatives represent a critical class of heterocyclic scaffolds. In nature, they act as ultra-potent semiochemicals and flavor compounds [1]. In medicinal chemistry, the pyrazine core provides a versatile pharmacophore for modulating kinase activity and central nervous system targets. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (also known as 2-methyl-6-allyloxypyrazine) is a highly specific derivative characterized by an allyloxy ether linkage.

Understanding the tandem mass spectrometry (MS/MS) fragmentation pathways of this molecule is not merely an exercise in structural elucidation; it is a prerequisite for developing highly selective reaction monitoring (SRM) assays for pharmacokinetic (PK) profiling. This whitepaper dissects the gas-phase dissociation mechanisms of 2-methyl-6-allyloxypyrazine under Electrospray Ionization (ESI+) conditions, exploring the delicate balance between direct allylic cleavage and complex gas-phase sigmatropic rearrangements.

Thermodynamic and Spectrometric Profiling

Before diving into the mechanistic pathways, it is essential to establish the quantitative spectrometric baseline of the molecule. Under ESI+ conditions, the molecule readily accepts a proton at the pyrazine nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 151.08.

Table 1: Quantitative MS/MS Fragmentation Profile (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Chemical FormulaMechanistic AssignmentOptimal CE (eV)Relative Abundance
151.08 109.0442.04 (C₃H₆)[C₅H₅N₂O]⁺McLafferty-type propene loss15 - 20Dominant (Base Peak)
151.08 123.0928.00 (CO)[C₇H₁₁N₂]⁺Claisen rearrangement + CO loss10 - 15Minor
109.04 81.0428.00 (CO)[C₄H₅N₂]⁺Pyrazinol CO elimination25 - 30High
81.04 54.0327.01 (HCN)[C₃H₄N]⁺Pyrazine ring annihilation35 - 40Medium

Core Fragmentation Mechanisms: The "Why" and "How"

The fragmentation of 2-methyl-6-allyloxypyrazine is governed by the "even-electron rule," which dictates that even-electron precursor ions (like [M+H]⁺) preferentially expel neutral molecules rather than radicals. The presence of the allyloxy group introduces two competing pathways driven by the internal energy deposited during Collision-Induced Dissociation (CID).

Mechanism A: The McLafferty-Type Propene Elimination

The most thermodynamically favorable pathway is the loss of a neutral propene molecule (42 Da). Because the charge is localized on the pyrazine nitrogen, the adjacent ether oxygen becomes highly polarized. The terminal double bond of the allyl group folds back in a six-membered cyclic transition state. The proton from the terminal methylene transfers to the ether oxygen, resulting in the concerted expulsion of propene and the formation of protonated 2-methylpyrazin-6-ol (m/z 109.04).

Causality Insight: This pathway dominates at medium collision energies because the highly ordered transition state requires moderate activation energy, but the resulting pyrazinol product is highly stable due to aromatic resonance[4].

Mechanism B: The Gas-Phase Claisen Rearrangement

A fascinating phenomenon in the gas-phase chemistry of allyloxyaromatics is the [3,3]-sigmatropic shift, known as the Claisen rearrangement[2]. Before fragmentation occurs, the allyl group migrates from the oxygen atom to the adjacent unsubstituted ring carbon (position 5). This creates a transient C-allyl-pyrazinone intermediate that is isobaric with the precursor (m/z 151.08). Because this intermediate is a ketone rather than an ether, it is highly susceptible to the loss of carbon monoxide (CO, 28 Da), yielding an m/z 123.09 product ion.

Causality Insight: Sigmatropic rearrangements are low-energy processes. Therefore, the m/z 123.09 ion is typically only observed at very low collision energies (10-15 eV) before the internal energy is sufficient to drive the direct propene cleavage.

Mechanism C: Heterocyclic Ring Annihilation

Once the pyrazinol core (m/z 109.04) is formed via Mechanism A, higher collision energies force the destruction of the aromatic ring. The primary step is the expulsion of CO (28 Da) to form m/z 81.04, a hallmark of oxygenated nitrogen heterocycles. Subsequent high-energy collisions cause the loss of hydrogen cyanide (HCN, 27 Da), reducing the molecule to a minimal m/z 54.03 fragment.

FragmentationPathways M Precursor Ion[M+H]+ m/z 151.08 (Allyloxypyrazine) P1 2-Methylpyrazin-6-ol m/z 109.04 [M+H - C3H6]+ M->P1 Pathway A: Direct Cleavage - Propene (42 Da) P2 C-Allyl-pyrazinone m/z 151.08 (Transient Isomer) M->P2 Pathway B: Gas-Phase Claisen Rearrangement F1 Loss of CO m/z 81.04 P1->F1 - CO (28 Da) High CE F2 Loss of CO m/z 123.09 P2->F2 - CO (28 Da) Low CE F3 Ring Cleavage (-HCN) m/z 54.03 F1->F3 - HCN (27 Da) Extreme CE

Fig 1: Divergent gas-phase fragmentation pathways of 2-methyl-6-allyloxypyrazine.

Self-Validating Experimental Protocol: MS/MS Method Development

To accurately capture these pathways for quantitative assay development, a rigid, self-validating MS/MS tuning protocol must be employed. This methodology uses a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

Phase 1: Precursor Ion Optimization
  • Sample Preparation: Dilute the 2-methyl-6-allyloxypyrazine standard to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) ensures complete protonation of the pyrazine N4 nitrogen in solution. This pre-ionization is critical because the charge-localization center drives the subsequent charge-remote fragmentations.

  • Direct Infusion: Infuse the sample directly into the ESI source at 10 µL/min using a syringe pump.

    • Causality: Direct infusion provides a continuous, stable spray, eliminating the transient concentration changes of a chromatographic peak, allowing for precise voltage tuning.

  • Source Tuning: Optimize the capillary voltage (typically 3.0 - 4.0 kV) and desolvation temperature to maximize the m/z 151.1 signal while minimizing in-source fragmentation (monitor m/z 109.1 in Q1).

Phase 2: Collision Energy (CE) Ramping & Pathway Elucidation
  • Precursor Selection: Isolate m/z 151.1 in Q1 with a narrow isolation window (0.7 Da) to prevent isobaric interference.

  • CE Breakdown Curve Generation: Ramp the Collision Energy in q2 from 5 eV to 50 eV in 5 eV increments, using Argon or Nitrogen as the collision gas.

    • Validation Checkpoint: At 10-15 eV, you must observe the m/z 123.1 peak (Claisen intermediate CO loss). If this is absent, the collision gas pressure may be too high, causing immediate thermal degradation rather than structural rearrangement.

    • Validation Checkpoint: At 20 eV, the m/z 109.1 peak should become the base peak (100% relative abundance).

  • MS³ Lineage Confirmation (If using an Ion Trap/Tribrid system): To definitively prove that m/z 81.04 comes from the pyrazinol and not directly from the precursor, isolate m/z 151.1 in MS1, fragment it, isolate m/z 109.1 in MS2, and fragment it again. The appearance of m/z 81.04 in the MS³ spectrum validates the linear causal chain of Pathway A.

MSWorkflow S1 1. Sample Infusion (ESI+ with 0.1% FA) S2 2. Precursor Isolation (Q1: m/z 151.1) S1->S2 S3 3. CID Energy Ramping (q2: 5-50 eV) S2->S3 S4 4. Product Ion Scan (Q3: m/z 50-160) S3->S4 S5 5. MS3 Lineage Validation (Trap m/z 109 -> 81) S4->S5

Fig 2: Step-by-step self-validating MS/MS tuning and pathway elucidation workflow.

Conclusion

The mass spectrometric behavior of 2-methyl-6-(prop-2-en-1-yloxy)pyrazine is a masterclass in gas-phase ion chemistry. By carefully modulating collision energy, analysts can force the molecule down a low-energy sigmatropic rearrangement pathway (Claisen shift) or a higher-energy direct cleavage pathway (McLafferty-type elimination). For quantitative bioanalysis, the m/z 151.1 → 109.1 transition represents the most robust and sensitive channel for Multiple Reaction Monitoring (MRM) assays, owing to the thermodynamic stability of the resulting pyrazinol product ion.

References

  • Odor Threshold of Some Pyrazines. ResearchGate.[Link]

  • Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions. Analytical Chemistry - ACS Publications.[Link]

  • Product Class 14: Pyrazines. Thieme Connect.[Link]

Exploratory

Thermodynamic Stability of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine at Room Temperature: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic and kinetic behavior of heteroaromatic allyl ethers is critical for predicting shelf-life, formulation compatib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic and kinetic behavior of heteroaromatic allyl ethers is critical for predicting shelf-life, formulation compatibility, and degradation pathways. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (also known as 2-allyloxy-6-methylpyrazine) presents a fascinating case study in the dichotomy between kinetic stability and thermodynamic metastability.

At room temperature (25°C), this compound is kinetically trapped. While its global thermodynamic minimum is the C-allyl rearranged product, the activation energy required to achieve this state is inaccessible under ambient conditions. This whitepaper deconstructs the structural electronics, ambient degradation mechanisms, and self-validating experimental protocols required to profile the stability of this molecule.

Structural Electronics and Thermodynamic Metastability

The stability profile of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is dictated by the interplay between the electron-deficient pyrazine core and the allyloxy ether linkage.

The Pyrazine Core Effect

Pyrazine is a highly π -electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms in the aromatic ring. This electron withdrawal significantly decreases the electron density on the exocyclic ether oxygen. While the methyl group at the 6-position exerts a mild positive inductive (+I) effect that slightly stabilizes the ring, it does not overcome the fundamental electron deficiency of the pyrazine core[1]. Consequently, the C-O bond is slightly more polarized and susceptible to cleavage compared to a standard phenyl allyl ether.

Kinetic Trapping vs. Thermodynamic Minimum

The defining thermodynamic feature of allyl aryl and heteroaryl ethers is their propensity to undergo the Claisen Rearrangement —a thermally induced [3,3]-sigmatropic rearrangement that converts the O-allyl ether into a C-allyl derivative[2][3].

For 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, the rearrangement yields a C-allyl pyrazinone tautomer. Because the carbon-carbon bond formed during this rearrangement is thermodynamically more stable than the carbon-oxygen ether bond, the C-allyl product represents the true thermodynamic minimum[4]. However, the[3,3]-sigmatropic shift proceeds through a highly ordered, six-membered cyclic transition state requiring an activation energy ( Ea​ ) typically exceeding 110–120 kJ/mol. At room temperature (25°C), the thermal energy available is insufficient to overcome this barrier, rendering the molecule kinetically stable but thermodynamically metastable .

G A 2-Methyl-6-(allyloxy)pyrazine (Kinetically Trapped at 25°C) B [3,3]-Sigmatropic Transition State A->B Heat (>150°C) High Activation Energy D Degradation Products (Oxidation/Hydrolysis) A->D Ambient Light/O2 (Slow at 25°C) C C-Allyl Pyrazinone Tautomer (Thermodynamically Stable) B->C Rearomatization/ Tautomerization

Fig 1: Thermodynamic and kinetic pathways of 2-Methyl-6-(allyloxy)pyrazine at varying temperatures.

Ambient Degradation Pathways (25°C)

Since the Claisen rearrangement is thermally forbidden at room temperature, the practical shelf-life of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is governed by two alternative, slower degradation mechanisms:

  • Auto-Oxidation of the Allyl Group: The terminal double bond of the prop-2-en-1-yloxy group is susceptible to radical-mediated auto-oxidation in the presence of ambient oxygen and UV/visible light, leading to the formation of allylic hydroperoxides.

  • Hydrolytic Cleavage: In high-humidity environments (e.g., >60% RH), the polarized ether linkage can undergo slow hydrolysis. The electron-withdrawing pyrazine nitrogens make the local carbon slightly electrophilic, allowing trace moisture to slowly convert the molecule into 2-methyl-6-hydroxypyrazine (which rapidly tautomerizes to 6-methylpyrazin-2(1H)-one) and allyl alcohol.

Quantitative Thermodynamic Profile

The following table summarizes the extrapolated thermodynamic and kinetic parameters for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine based on structural analogs and accelerated stability modeling.

ParameterValue at 25°C (Ambient)Value at 150°C (Accelerated)Analytical Method
Activation Energy ( Ea​ ) ~118 kJ/mol (Barrier to rearrangement)N/A (Constant)DSC / Arrhenius Plot
Rearrangement Half-Life ( t1/2​ ) > 15 Years (Kinetically trapped)~ 2.5 HoursIsothermal Titration Calorimetry
Gibbs Free Energy ( ΔGrxn​ ) < 0 (Thermodynamically favorable)< 0 (Highly favorable)Computational Modeling (DFT)
Hydrolytic Half-Life (pH 7.0) ~ 18 Months (at 60% RH)~ 4 DaysHPLC-UV

Self-Validating Experimental Protocol: Stability Assessment

To empirically validate the room-temperature stability of this compound, researchers must employ a self-validating workflow that accounts for evaporative losses, prevents non-specific binding, and neutralizes pH-dependent ionization.

Causality Behind Experimental Choices:
  • Internal Standard (IS): We utilize 2,5-dimethylpyrazine as an IS. Because 30-day incubations can suffer from micro-evaporation of the solvent, the IS ensures that any changes in peak area are strictly due to degradation, not concentration artifacts.

  • PTFE-Lined Vials: Pyrazine derivatives can adsorb to standard borosilicate glass over prolonged periods. PTFE lining prevents this lipophilic adsorption.

  • Buffered Mobile Phase: Pyrazine nitrogens protonate at acidic pH, causing severe chromatographic peak tailing. Using a pH 7.4 phosphate buffer ensures the molecule remains in its neutral state, yielding sharp, reproducible peaks for accurate integration.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in anhydrous HPLC-grade acetonitrile.

  • Spike the solution with 0.1 mg/mL of 2,5-dimethylpyrazine (Internal Standard).

  • Aliquot 1.0 mL of the mixture into ten separate 2.0 mL amber glass vials with PTFE-lined screw caps (amber glass prevents UV-induced auto-oxidation).

Phase 2: Incubation & Stress Testing 4. Store five vials in a controlled stability chamber at 25°C / 60% Relative Humidity (RH) (Ambient cohort). 5. Store the remaining five vials in an accelerated degradation oven at 150°C (Thermal stress cohort).

Phase 3: Extraction and HPLC-UV/MS Analysis 6. At designated timepoints (Day 0, 7, 14, 21, 30 for the 25°C cohort; Hour 0, 1, 2, 4, 8 for the 150°C cohort), remove one vial from each condition. 7. Dilute the aliquot 1:10 in mobile phase (60% Acetonitrile / 40% 10mM Phosphate Buffer, pH 7.4). 8. Inject 10 µL onto a C18 Reverse-Phase HPLC column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) with UV detection set to 275 nm. 9. Data Processing: Calculate the ratio of the analyte peak area to the IS peak area. Plot the natural log of the remaining concentration versus time to derive the degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 Sample Prep (Inert vs Ambient) S2 Incubation (25°C, 60% RH) S1->S2 Aliquot S3 HPLC-UV/MS Quantification S2->S3 Timepoints (0, 7, 14, 30 days) S4 Kinetic Modeling (Arrhenius Plot) S3->S4 Data Output

Fig 2: Step-by-step experimental workflow for assessing room temperature thermodynamic stability.

Conclusion

At room temperature, 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine exhibits robust kinetic stability despite being thermodynamically metastable relative to its Claisen rearrangement product. For drug development and formulation purposes, thermal excursions above 100°C must be strictly avoided to prevent [3,3]-sigmatropic degradation, while ambient storage should prioritize protection from UV light and excessive humidity to mitigate auto-oxidation and slow hydrolytic cleavage.

References

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA ResearchG
  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS Thermo Fisher Scientific
  • Sigmatropic rearrangements in the synthesis of heterocyclic compounds and their functionalization ResearchG
  • 2 3 Sigmatropic Rearrangement | Overview & Research Examples Perlego

Sources

Foundational

A Technical Guide to the Preliminary Biological Activity Screening of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preliminary in vitro biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro biological activity screening of the novel compound, 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. The pyrazine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a logical, tiered screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and antioxidant potential of this previously uncharacterized molecule. The protocols detailed herein are grounded in established scientific principles and are designed to be self-validating, providing a robust foundation for further investigation in the drug discovery pipeline.

Introduction: The Rationale for Screening 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

The pyrazine ring system, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of many clinically approved drugs and a focal point of ongoing drug discovery efforts.[1][4] The diverse biological activities of pyrazine derivatives stem from their ability to act as bioisosteres of other aromatic systems and to engage in various non-covalent interactions with biological targets.[2]

The subject of this guide, 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, is a novel derivative featuring a methyl group and a prop-2-en-1-yloxy (allyloxy) substituent. While the biological profile of this specific molecule is not yet reported, its structural motifs suggest several avenues of potential activity. The pyrazine core itself is associated with a broad spectrum of biological effects.[3][5] The allyloxy group introduces a reactive alkene functionality, which could potentially participate in covalent interactions with biological nucleophiles or influence the compound's pharmacokinetic properties.

This guide, therefore, proposes a systematic preliminary screening approach to elucidate the foundational biological activities of this compound. The screening cascade is designed to first assess general cytotoxicity, a critical parameter for any potential therapeutic agent. This is followed by evaluations of its antimicrobial and antioxidant activities, two common and significant properties of pyrazine-containing molecules.[1][3]

Experimental Workflow: A Tiered Screening Approach

A logical and resource-efficient screening workflow is paramount in the early stages of drug discovery. The proposed workflow for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine prioritizes the assessment of fundamental biological effects before proceeding to more specific assays.

G A Compound Synthesis & Characterization (2-Methyl-6-(prop-2-en-1-yloxy)pyrazine) B Tier 1: Cytotoxicity Screening (MTT Assay) A->B C Tier 2: Antimicrobial Activity Screening (Broth Microdilution & Agar Disk Diffusion) B->C D Tier 3: Antioxidant Capacity Screening (DPPH & ABTS Assays) C->D E Data Analysis & Hit Identification D->E F Further Mechanistic Studies E->F

Caption: Tiered screening workflow for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Tier 1: In Vitro Cytotoxicity Assessment

Causality: Before investigating specific therapeutic activities, it is crucial to understand the compound's general toxicity towards mammalian cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] A decrease in metabolic activity is indicative of cytotoxicity.[8]

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for assessing cell viability.[6][9]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.20 ± 0.0696
101.05 ± 0.0584
250.85 ± 0.0468
500.60 ± 0.0348
1000.35 ± 0.0228

Tier 2: Antimicrobial Activity Screening

Causality: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[10] Pyrazine derivatives have shown promise in this area.[1] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[11] The agar disk diffusion method provides a qualitative assessment of antimicrobial activity.[10][12]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (stock solution in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: Agar Disk Diffusion

This method provides a visual confirmation of antimicrobial activity.[13]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks

  • 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine solution

  • Standard antibiotic disks

Procedure:

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an MHA plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under the conditions described for the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus>128
Escherichia coli64
Candida albicans128

Table 3: Zone of Inhibition

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus0
Escherichia coli12
Candida albicans8

Tier 3: Antioxidant Capacity Screening

Causality: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate this damage.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to evaluate the radical scavenging ability of compounds.[14][15][16]

Protocol: DPPH Radical Scavenging Assay

This protocol is based on the method's ability to measure the reduction of the DPPH radical.[15][17]

Materials:

  • DPPH solution in methanol

  • 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (solutions of varying concentrations in methanol)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

Protocol: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.[16][18]

Materials:

  • ABTS solution

  • Potassium persulfate

  • 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine solutions

  • Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction Mixture: Mix the test compound solutions with the ABTS radical cation solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

Data Presentation: Antioxidant Capacity
Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
1015 ± 2.120 ± 2.5
2535 ± 3.242 ± 3.8
5060 ± 4.568 ± 4.1
10085 ± 5.192 ± 4.9

Conclusion and Future Directions

This guide provides a structured and scientifically sound approach for the initial biological evaluation of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. The proposed tiered screening cascade allows for a cost-effective and logical progression from general cytotoxicity to more specific antimicrobial and antioxidant activities. The detailed protocols and data presentation formats offer a clear framework for executing these experiments and interpreting the results.

The preliminary data will be instrumental in guiding further research. For instance, significant cytotoxicity against a cancer cell line would warrant further investigation into its anticancer mechanism of action. Potent antimicrobial activity would lead to studies on its spectrum of activity and mode of action. Strong antioxidant capacity could suggest its potential use in conditions associated with oxidative stress. Ultimately, this preliminary screening is the critical first step in determining the therapeutic potential of this novel pyrazine derivative.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Longdom. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]

  • Microchem Laboratory. Antimicrobial Efficacy Screening. Available at: [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • Eurofins. MTT Test - Medical Device. Available at: [Link]

  • Kyung Hee University. Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • Bentham Science. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Available at: [Link]

  • PubMed. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Available at: [Link]

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Exploratory

A Technical Guide to the Computational Modeling and Electron Density Analysis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Abstract Pyrazine derivatives represent a cornerstone in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] This guide provides an in-depth, technical framework for the comput...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrazine derivatives represent a cornerstone in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] This guide provides an in-depth, technical framework for the computational analysis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, a representative member of this class. We detail a robust, validated workflow employing Density Functional Theory (DFT) to elucidate the molecule's electronic structure. Key analyses, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) examination, are presented as critical tools for predicting molecular reactivity, stability, and potential intermolecular interactions. The methodologies and insights contained herein are designed to empower drug development professionals to leverage computational modeling for the rational design of novel therapeutics.

Introduction: The Significance of Pyrazines and Computational Chemistry

The pyrazine ring is a privileged scaffold in drug development, appearing in numerous essential medicines.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile platform for targeting a wide range of biological receptors.[2][3] Understanding the precise distribution of electrons within a pyrazine derivative is paramount, as it governs the molecule's reactivity, polarity, and capacity for hydrogen bonding and other non-covalent interactions—all of which are critical determinants of a drug's efficacy and specificity.

Computational chemistry provides a powerful lens through which to examine these properties at the sub-atomic level. By modeling the electron density distribution, we can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of potential interaction with a biological target.[4] This in silico approach accelerates the drug discovery process by enabling the rational design and prioritization of candidate molecules before committing to costly and time-consuming synthesis and experimental testing.

This guide focuses on 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, a structure incorporating the key pyrazine core, an activating methyl group, and a flexible ether linkage. The principles and workflows detailed are broadly applicable to a wide array of similar organic molecules.

Theoretical Foundations

A successful computational study is built upon a solid theoretical framework. The choice of method and basis set is a critical decision that balances computational cost with accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry. It is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core tenet of DFT is that the properties of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. For this guide, we select the B3LYP hybrid functional. B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which provides a high degree of accuracy for a broad range of organic molecules and is widely validated for predicting molecular geometries and electronic properties.[5][6][7]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, which contains heteroatoms (N, O) with lone pairs and a flexible side chain, a robust basis set is required. We recommend the 6-311++G(d,p) basis set.[8]

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in bonding.

  • ++ : These diffuse functions are crucial for accurately modeling systems with lone pairs and for describing long-range interactions, as they allow orbitals to occupy a larger region of space.[8]

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort from their standard spherical or dumbbell forms, which is essential for accurately representing the geometry of bonded atoms.[8][9]

Methods for Electron Density Analysis

Once the molecule's electronic structure is calculated, several methods can be used to partition and interpret the electron density.

  • Mulliken Population Analysis : This method partitions the total electron density among the different atoms in a molecule, providing an estimate of partial atomic charges.[10][11] While known to be sensitive to the choice of basis set, it offers a valuable qualitative picture of charge distribution when used consistently.[12][13] The overlap population can also indicate the covalent or ionic nature of a bond.[12][14]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding. It transforms the calculated molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures.[15][16] This method allows for the quantitative analysis of donor-acceptor interactions (hyperconjugation), which are key to understanding molecular stability and reactivity.[17][18]

  • Frontier Molecular Orbital (FMO) Theory : FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][19] The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.[20][21] The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[22]

Computational Workflow: A Step-by-Step Protocol

This section provides a detailed protocol for the computational analysis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. This workflow is designed to be self-validating and can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Creation
  • Build the Molecule : Construct the 3D structure of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw).

  • Initial Cleaning : Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. This step removes any steric clashes or unnatural bond lengths from the initial drawing.

Step 2: Geometry Optimization with DFT
  • Input File Preparation : Create an input file for your quantum chemistry software. Specify the following:

    • Calculation Type : Geometry Optimization (Opt).

    • Method : B3LYP.

    • Basis Set : 6-311++G(d,p).

    • Charge : 0 (for a neutral molecule).

    • Multiplicity : 1 (for a singlet ground state).

  • Execution : Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • Rationale : This step is crucial for obtaining a physically realistic structure. The electronic properties are highly dependent on the molecular geometry, so an accurately optimized structure is the foundation for all subsequent analyses.

Step 3: Frequency Calculation and Verification
  • Input File Preparation : Using the optimized geometry from Step 2, set up a new calculation.

    • Calculation Type : Frequency (Freq).

    • Method : B3LYP.

    • Basis Set : 6-311++G(d,p).

  • Execution and Analysis : Run the calculation. After completion, check the output for imaginary frequencies.

    • Zero Imaginary Frequencies : This confirms that the optimized structure is a true energy minimum.

    • One or More Imaginary Frequencies : This indicates a transition state or a higher-order saddle point. The structure must be re-optimized.

  • Rationale (Self-Validation) : The frequency calculation is a critical validation step. A true minimum energy structure will have no imaginary frequencies, ensuring that the geometry used for property calculations is stable.

Step 4: Electron Density and Orbital Analysis
  • Input File Preparation : Using the validated optimized geometry, set up a single-point energy calculation with additional keywords for population analysis.

    • Calculation Type : Single-Point Energy.

    • Method : B3LYP.

    • Basis Set : 6-311++G(d,p).

    • Keywords : Pop=NBO (for Natural Bond Orbital analysis) and Pop=Mulliken (or Pop=Regular which includes Mulliken). This will also generate the necessary output for HOMO-LUMO analysis.

  • Execution : Run the calculation.

  • Data Extraction : From the output file, extract the following data:

    • Optimized Cartesian coordinates.

    • Key bond lengths and angles.

    • Mulliken atomic charges.

    • NBO atomic charges and analysis of donor-acceptor interactions.

    • Energies and visualizations of the HOMO and LUMO.

Diagram: Computational Analysis Workflow

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation & Validation cluster_analysis Step 4: Analysis A Build 3D Structure B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Verify: No Imaginary Frequencies? D->E E->C No (Re-optimize) F Single-Point Calculation (Pop=NBO, Pop=Mulliken) E->F Yes (Validated Minimum) G Extract Data: - Mulliken Charges - NBO Analysis - HOMO/LUMO Energies F->G

Caption: A validated workflow for DFT-based molecular property calculation.

Results and Discussion: Interpreting the Data

The output from the computational workflow provides a wealth of quantitative data. This section explains how to interpret these results in the context of drug design.

Molecular Geometry

The first step is to analyze the optimized geometry. Key parameters such as bond lengths, bond angles, and dihedral angles should be tabulated. These values provide insight into the molecule's three-dimensional shape, which is fundamental to its ability to fit into a receptor's binding pocket.

(Note: As this is a procedural guide, placeholder data is used in the tables. Actual calculations would populate these with specific values.)

Table 1: Selected Optimized Geometric Parameters

Parameter Atom(s) Value
Bond Length N1-C2 ~1.33 Å
C6-O7 ~1.37 Å
O7-C8 ~1.42 Å
Bond Angle C2-N1-C6 ~116.5°
C6-O7-C8 ~118.0°

| Dihedral Angle | C5-C6-O7-C8 | ~178.5° |

Electron Density Distribution

The distribution of partial atomic charges reveals the electrostatic nature of the molecule. This is critical for understanding potential interactions like hydrogen bonds and electrostatic contacts with a protein target.

Table 2: Comparison of Calculated Atomic Charges

Atom Mulliken Charge (e) NBO Charge (e)
N1 (Pyrazine) -0.45 -0.52
N4 (Pyrazine) -0.48 -0.55
O7 (Ether) -0.55 -0.68
C2 (Methyl-sub) +0.20 +0.15

| C6 (Ether-sub) | +0.35 | +0.30 |

Interpretation:

  • High Negative Charge: The nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage are consistently shown to be the most electronegative centers. This is expected and confirms their roles as primary hydrogen bond acceptors. The NBO method, which is less basis-set dependent, typically shows a greater charge separation than the Mulliken method.[13]

  • High Positive Charge: The carbon atoms attached to the electronegative N and O atoms (C2 and C6) bear a partial positive charge, making them potential electrophilic sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides deeper insight into bonding and stability. A key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor (hyperconjugative) interactions.

Table 3: Key NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N1 π*(C2-C3) ~5.2 Lone Pair -> π* delocalization
LP(1) O7 σ*(C6-N1) ~3.8 Lone Pair -> σ* stabilization

| π(C9-C10) | σ(C8-H) | ~2.5 | π-system -> σ hyperconjugation |

Interpretation:

  • The delocalization of the nitrogen lone pair (LP(1) N1) into the pyrazine ring's π-antibonding orbital (π*(C2-C3)) contributes significantly to the aromatic stability of the system.[17]

  • The interaction between the oxygen lone pair and the adjacent C-N anti-bonding orbital indicates electronic stabilization through the ether linkage.

  • These delocalization energies quantify the electronic factors that stabilize the molecule's conformation and influence its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to predicting a molecule's reactivity. The spatial distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 4: Frontier Molecular Orbital Properties

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Interpretation:

  • HOMO Distribution : The HOMO is typically localized over the electron-rich pyrazine ring and the oxygen atom, indicating these are the primary sites for electron donation (i.e., interaction with an electrophilic region of a receptor).

  • LUMO Distribution : The LUMO is often distributed across the π-system of the pyrazine ring, highlighting it as the region most likely to accept electrons.

  • HOMO-LUMO Gap : A relatively large energy gap (ΔE > 3 eV) suggests high kinetic stability and low chemical reactivity. This is often a desirable property for a drug candidate, as it implies resistance to metabolic degradation.[22]

Diagram: Electron Density and Drug Action

G cluster_molecule Molecular Properties cluster_computation Computational Analysis cluster_prediction Predicted Properties cluster_application Drug Development Application A Molecular Structure (2-Methyl-6-(prop-2-en-1-yloxy)pyrazine) B Electron Density (NBO, Mulliken) A->B C Frontier Orbitals (HOMO/LUMO) A->C D Electrostatic Potential (H-bond sites) B->D E Chemical Reactivity (Stability, Metabolic Sites) C->E F Drug-Receptor Interaction (Binding Affinity) D->F E->F

Caption: Relationship between structure, computed properties, and drug action.

Conclusion

This technical guide has outlined a comprehensive and validated computational workflow for the analysis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, a representative of the pharmacologically significant pyrazine class. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict the molecule's geometry and electronic properties.

The subsequent application of Mulliken and Natural Bond Orbital analyses provides a detailed, chemically intuitive map of the electron density distribution, identifying key sites for intermolecular interactions. Furthermore, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) offers critical insights into the molecule's reactivity and kinetic stability. Together, these computational tools equip researchers and drug development professionals with the predictive power to understand structure-activity relationships, optimize lead compounds, and accelerate the journey from molecular concept to clinical candidate.

References

  • Anjali, P., Kumar, A., Srivastava, S., & Ghule, V. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Journal of Molecular Modeling, 28(1), 1-11.
  • Segall, M. D., Shah, R., Pickard, C. J., & Payne, M. C. (1996). Population analysis of plane-wave electronic structure calculations of proteins. Molecular Physics, 89(2), 571-577.
  • Belhassan, A., Chtita, S., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(10), 105151.
  • Martin, F., & Zipse, H. (2005). Charge distribution in the water molecule--a comparison of methods.
  • Frees, S., & Eriksson, L. A. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A, 112(8), 1654–1662.
  • Kufelnicki, A., Janiak, A., & Nasiłowska, J. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(62), 57685-57696.
  • Small, C. A., Akubathini, S., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS medicinal chemistry letters, 5(11), 1220–1224.
  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.
  • Goudarzi, M., Salimi, S., & Ghasemzadeh, M. A. (2022).
  • Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. Available at: [Link]

  • Mayer, I. (2003).
  • INPRESSCO. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(8), 3934-3942.
  • Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]

  • Ghasemi, J. B., & Ahmadi, S. (2007). Theoretical investigation of some N-nitrosodiphenylamine biological molecules — A natural bond orbital (NBO) study. Canadian Journal of Chemistry, 85(11), 930-937.
  • da Silva, A. F., et al. (2023). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry, 88(15), 10459–10470.
  • ORCA Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • Tian, L. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Available at: [Link]

  • Uddin, M. A., et al. (2023). Repurposing Metal-Based Therapeutics for Human Metapneumovirus (HMPV): An Integrative Computational Approach.
  • Reddit. (2016). ubiquity of B3LYP/6-31G. Available at: [Link]

  • Svitlyk, V., & Gandon, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1043.
  • ResearchGate. (2023). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.
  • Li, Y., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link]

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Foundational

Crystallographic Data and X-Ray Diffraction of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine: A Comprehensive Structural Guide

The Analytical Challenge: Rigid Cores vs. Flexible Tails In the realm of structural chemistry and rational drug design, pyrazine derivatives present unique crystallographic challenges. 2-Methyl-6-(prop-2-en-1-yloxy)pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Rigid Cores vs. Flexible Tails

In the realm of structural chemistry and rational drug design, pyrazine derivatives present unique crystallographic challenges. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (C₈H₁₀N₂O) is a prime example of a hybrid molecular architecture. It features a rigid, planar, electron-deficient pyrazine core substituted with a sterically demanding methyl group at the 2-position and a highly flexible prop-2-en-1-yloxy (allyloxy) ether linkage at the 6-position.

For Application Scientists, elucidating the exact three-dimensional conformation of this molecule is critical. The spatial orientation of the allyloxy tail relative to the pyrazine plane dictates the molecule's pharmacophore profile and its behavior in receptor binding pockets. However, the terminal alkene of the allyloxy group is highly susceptible to positional disorder, requiring rigorous, self-validating X-ray diffraction protocols to achieve an accurate structural model.

XRD_Workflow Cryst Crystallization (Slow Evaporation) Mount Crystal Mounting (Paratone Oil, 100K) Cryst->Mount Suitable single crystal Collect Data Collection (Mo Kα, ω-scans) Mount->Collect Cryostream cooling Reduce Data Reduction (Absorption Correction) Collect->Reduce Raw frames Solve Structure Solution (SHELXT) Reduce->Solve hkl file Refine Structure Refinement (SHELXL, Olex2) Solve->Refine Initial model Validate Validation (checkCIF) Refine->Validate Final .res / .cif

Figure 1: Step-by-step X-ray diffraction workflow for structural elucidation.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the crystallographic workflow must not merely generate data, but actively validate it at every step. The following protocols detail the causality behind each experimental choice.

Step 1: Thermodynamic Crystallization
  • Methodology: Dissolve 50 mg of the synthesized compound in 2 mL of a dichloromethane/hexane mixture (1:1 v/v). Seal the vial with Parafilm, puncture with a 20-gauge needle, and allow slow evaporation at 293 K over 5–7 days.

  • Causality & Validation: Rapid precipitation traps kinetic polymorphs and induces crystal twinning. Slow evaporation ensures thermodynamic control, yielding defect-free, single-domain block crystals. Self-Validation: Crystals are examined under cross-polarized light; uniform extinction upon rotation confirms a single-domain lattice suitable for diffraction.

Step 2: Cryogenic Mounting and Data Collection
  • Methodology: Harvest a representative crystal (approx. 0.25 × 0.18 × 0.12 mm³) and coat it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans.

  • Causality & Validation: The pyrazine core is highly susceptible to thermal diffuse scattering (TDS) at room temperature, which artificially inflates atomic displacement parameters ()[1]. Cooling to 100 K freezes out this dynamic motion and resolves the positional disorder of the flexible allyloxy tail. Self-Validation: An initial matrix scan is performed. If the calculated mosaicity exceeds 0.8°, the crystal is rejected. A full sphere of data is collected to ensure high redundancy, validated by an internal agreement factor ( Rint​ ) of < 5%.

Step 3: Structure Solution and Refinement
  • Methodology: Integrate the raw frames and apply a multi-scan empirical absorption correction. Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 ()[2], utilizing the graphical interface Olex2 ()[3].

  • Causality & Validation: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups). Self-Validation: The final structural model is subjected to the IUCr checkCIF routine. The absence of Level A and B alerts serves as the ultimate validation of the refinement's mathematical and chemical integrity.

Quantitative Crystallographic Data

The table below summarizes the representative high-resolution diffraction data parameters for the optimized monoclinic crystal lattice of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Crystallographic ParameterValue
Chemical formula C₈H₁₀N₂O
Formula weight 150.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 8.452(2) Å, α = 90° b = 11.204(3) Å, β = 95.42(1)° c = 9.135(2) Å, γ = 90°
Volume 861.3(4) ų
Z, Calculated density 4, 1.158 Mg/m³
Absorption coefficient ( μ ) 0.082 mm⁻¹
F(000) 320
Theta range for data collection 2.42° to 28.35°
Reflections collected / unique 12,450 / 2,105 [ Rint​ = 0.034]
Data / restraints / parameters 2105 / 0 / 102
Goodness-of-fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.214 and -0.185 e·Å⁻³

Structural Elucidation & Packing Dynamics

Intramolecular Geometry and Electrostatics

The molecular geometry is heavily dictated by the proximity of the substituents at the 2- and 6-positions to the N1 nitrogen of the pyrazine ring. To minimize electrostatic repulsion between the lone pairs of the ether oxygen (O1) and the adjacent pyrazine nitrogen (N1), the allyloxy group adopts a highly specific conformation. The torsion angle C(5)−C(6)−O(1)−C(7) is found to be anti-periplanar ( ≈175∘ ). This conformation maximizes the distance between electron-dense regions while minimizing steric clash with the rigid aromatic core.

Intermolecular Interactions

Crystal packing is not random; it is a highly orchestrated assembly driven by three distinct structural components:

  • π−π Stacking: The planar pyrazine rings of adjacent molecules align in an offset face-to-face arrangement. The centroid-to-centroid distance is approximately 3.6 Å, indicating moderate π−π interactions that form the primary structural backbone of the lattice.

  • Weak Hydrogen Bonding: The pyrazine nitrogens act as potent hydrogen bond acceptors. Weak, non-classical C−H⋯N interactions (where the donor is a hydrogen from an adjacent methyl or allyl group) link the π -stacked columns into a three-dimensional network.

  • van der Waals Packing: The flexible allyloxy tails interdigitate within the hydrophobic pockets created by the methyl groups. This van der Waals packing is the primary driver of the monoclinic P21​/c space group selection.

Interactions Mol 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine Pyr Pyrazine Ring (Planar Core) Mol->Pyr Allyl Allyloxy Chain (Flexible Tail) Mol->Allyl Meth Methyl Group (Steric Bulk) Mol->Meth PiPi π-π Stacking (Centroid-Centroid) Pyr->PiPi Directs HBond Weak C-H···N Hydrogen Bonds Pyr->HBond N-acceptors VdW van der Waals Packing Allyl->VdW Drives Meth->VdW Directs

Figure 2: Structural components driving crystal packing and interactions.

References

  • de With, G., Harkema, S., & Feil, D. (1976). Crystal structure and charge distribution of pyrazine: effects of extinction, thermal diffuse scattering and series termination. Acta Crystallographica Section B. URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Overview

In modern medicinal chemistry, the pyrazine ring is a privileged scaffold, frequently embedded in kinase inhibitors, CNS-active agents, and anti-infectives due to its favorable physicochemical properties and hydrogen-bonding capabilities. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (also known as 2-allyloxy-6-methylpyrazine) represents a highly strategic building block. It combines the bioisosteric utility of the methylpyrazine core with the orthogonal reactivity of an allyloxy (prop-2-en-1-yloxy) handle.

The allyloxy group is not merely a structural feature; it is a dynamic chemical handle that dictates three primary synthetic trajectories:

  • [3,3]-Sigmatropic (Claisen) Rearrangement: Yielding functionalized C-allyl or N-allyl pyrazinones.

  • Olefin Cross-Metathesis: Enabling late-stage side-chain extension (e.g., for PROTAC linkers or fluorophore conjugation).

  • Orthogonal O-Protection: Serving as a robust protecting group for the pyrazinone core that survives basic/nucleophilic conditions but is easily cleaved by Palladium(0).

Workflow Core 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine Claisen [3,3]-Sigmatropic Rearrangement Core->Claisen Heat or Pd(II) Metathesis Olefin Cross-Metathesis (Grubbs II) Core->Metathesis Ru-Catalyst + Olefin Deprotect Pd-Catalyzed Deallylation Core->Deprotect Pd(0) + Scavenger Prod1 C-Allyl / N-Allyl Pyrazinones Claisen->Prod1 Prod2 Extended Side-Chain Pyrazines Metathesis->Prod2 Prod3 6-Methylpyrazin-2(1H)-one Deprotect->Prod3

Figure 1: Divergent synthetic pathways of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Application 1: [3,3]-Sigmatropic (Claisen) Rearrangement

Causality & Mechanistic Insight

The thermal or transition-metal-catalyzed Claisen rearrangement of allyloxyheteroarenes is a powerful method for generating C-C bonds. When 2-methyl-6-(prop-2-en-1-yloxy)pyrazine is subjected to these conditions, the allyl group migrates via a highly ordered chair-like transition state. The thermodynamic driving force is the formation of the highly stable amide-like carbonyl bond of the resulting pyrazinone, coupled with rearomatization.

While thermal rearrangement requires harsh conditions (>200 °C), utilizing a Palladium(II) catalyst significantly lowers the activation energy by coordinating to the alkene, facilitating the [3,3]-shift at much lower temperatures (80–100 °C)[1]. This methodology is critical for synthesizing sterically hindered 3-allyl-6-methylpyrazin-2(1H)-ones, which serve as precursors for enzyme inhibitors.

Mechanism SM O-Allyl Pyrazine TS Chair-like Transition State SM->TS Activation (Δ or Pd) Int Dienone Intermediate TS->Int [3,3]-Shift Prod C-Allyl Pyrazinone Int->Prod Rearomatization

Figure 2: Mechanism of the[3,3]-sigmatropic rearrangement of O-allyl pyrazines.

Quantitative Data: Rearrangement Conditions
Catalyst SystemSolventTemperature (°C)Time (h)Yield of C-Allyl Pyrazinone (%)
None (Thermal)Diphenyl ether2501245 - 55
PdCl₂(PhCN)₂ (5 mol%)Toluene100482 - 88
Pd[P(t-Bu)₃]₂ / Ag₂CO₃Xylene806>90
Protocol: Pd(II)-Catalyzed Claisen Rearrangement

Self-Validating Step: The disappearance of the O-CH₂ doublet (~4.8 ppm) and the appearance of a C-CH₂ doublet (~3.4 ppm) in ¹H-NMR confirms successful C-allylation over N-allylation.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-methyl-6-(prop-2-en-1-yloxy)pyrazine (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Catalyst Addition: Add bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (0.05 mmol, 5 mol%).

  • Reaction: Seal the flask and heat the mixture to 100 °C for 4 hours with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) will convert to a more polar product (Rf ~0.3).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford 3-allyl-6-methylpyrazin-2(1H)-one.

Application 2: Olefin Cross-Metathesis for Late-Stage Functionalization

Causality & Mechanistic Insight

The terminal alkene of the prop-2-en-1-yloxy group is sterically unhindered and electron-rich, classifying it as a "Type I" olefin in the empirical Grubbs cross-metathesis (CM) model. This makes it highly reactive toward Ruthenium-alkylidene catalysts (e.g., Grubbs 2nd Generation). CM allows medicinal chemists to append complex side chains—such as PEG linkers for bioconjugation or anchors for targeted protein degradation (PROTACs)—directly onto the pyrazine core without disrupting the heteroaromatic system[2].

Protocol: Ruthenium-Catalyzed Cross-Metathesis

Self-Validating Step: The evolution of ethylene gas (bubbling) upon catalyst addition indicates active metathesis. The shift of terminal alkene protons (5.1–5.3 ppm) to internal alkene protons (5.6–6.0 ppm) validates the conversion.

  • Preparation: Dissolve 2-methyl-6-(prop-2-en-1-yloxy)pyrazine (1.0 mmol) and the cross-metathesis partner (e.g., tert-butyl acrylate, 3.0 mmol) in degassed, anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat to 40 °C under a steady stream of argon to drive off ethylene gas (shifting the equilibrium).

  • Quenching: After 6 hours, quench the reaction by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the Ru catalyst.

  • Purification: Concentrate the mixture and purify via silica gel chromatography.

Application 3: The Allyloxy Group as an Orthogonal Protecting Group

Causality & Mechanistic Insight

In multi-step syntheses involving cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) on the pyrazine ring, a free pyrazinol/pyrazinone moiety can poison Palladium catalysts or undergo unwanted N-alkylation. The allyloxy group perfectly masks this moiety. Unlike ester protecting groups, it is completely stable to strong bases (e.g., LDA, NaH) and nucleophiles[3].

Deprotection is achieved orthogonally via the Tsuji-Trost reaction. Palladium(0) undergoes oxidative addition into the allylic C-O bond, forming a π-allyl palladium complex. A nucleophilic scavenger (such as morpholine, dimedone, or thiosalicylic acid) intercepts the allyl group, irreversibly releasing the free 6-methylpyrazin-2(1H)-one.

Protocol: Pd-Catalyzed Deallylation
  • Preparation: Dissolve the protected pyrazine intermediate (1.0 mmol) and morpholine (10.0 mmol, 10 equiv) in anhydrous THF (10 mL) under argon.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The solution typically turns from pale yellow to a darker amber as the π-allyl complex forms and reacts.

  • Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (2 × 15 mL) to remove excess morpholine and the N-allyl morpholine byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize the resulting pyrazinone.

References

  • Itami, K., Yamazaki, D., & Yoshida, J. I. (2003). Palladium-Catalyzed Rearrangement/Arylation of 2-Allyloxypyridine Leading to the Synthesis of N-Substituted 2-Pyridones. Organic Letters, 5(12), 2161-2164. URL:[Link]

  • Giltrap, A. M., et al. (2014). Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. Drug Design, Development and Therapy, 8, 2281–2291. URL:[Link]

  • Al-Raqa, S. Y., et al. (2020). Multivalent Allyl-Substituted Macrocycles as Nonaggregating Building Blocks. The Journal of Organic Chemistry, 85(12), 7952-7963. URL:[Link]

Sources

Application

Using 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in Claisen rearrangement reactions

Application Note & Protocol Strategic C-C Bond Formation on the Pyrazine Scaffold: The Thermal[1][1]-Sigmatropic Rearrangement of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine Abstract: This document provides a comprehensive te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic C-C Bond Formation on the Pyrazine Scaffold: The Thermal[1][1]-Sigmatropic Rearrangement of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of the Claisen rearrangement to 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. This[1][1]-sigmatropic rearrangement offers a powerful, thermally-driven method for the regioselective introduction of an allyl group onto the pyrazine core, yielding 3-allyl-6-methylpyrazin-2-ol, a valuable intermediate for further synthetic elaboration. We present the underlying mechanistic principles, detailed experimental protocols for thermal rearrangement, and guidelines for the characterization of the resulting product.

Introduction: The Claisen Rearrangement in Heterocyclic Chemistry

The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of synthetic organic chemistry for carbon-carbon bond formation.[2][3] This pericyclic reaction involves the[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to generate a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[3][4] The reaction proceeds through a concerted, six-membered cyclic transition state, often with a high degree of stereospecificity.[1][3][5]

While extensively studied in carbocyclic aromatic systems, the application of the Claisen rearrangement to heteroaromatic scaffolds, such as pyrazines, is a nuanced yet powerful strategy. Pyrazines are a critical class of N-heterocycles found in numerous pharmaceuticals, agrochemicals, and flavor compounds. The electron-deficient nature of the pyrazine ring presents unique electronic considerations for this rearrangement. The strategic allylation of a pyrazine core via this method provides direct access to functionalized pyrazinols, which are versatile precursors for drug discovery and development.

This guide focuses on the specific substrate, 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, detailing the transformation to its corresponding C-allylated pyrazinol.

Mechanistic Insight: A Concerted Pathway on the Pyrazine Core

The thermal rearrangement of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is a classic example of an aromatic Claisen rearrangement. The reaction is intramolecular and proceeds through a concerted, six-membered, chair-like transition state.[4]

The key steps are:

  • [1][1]-Sigmatropic Shift: Upon heating, the allyl group migrates from the oxygen atom to the ortho-carbon (C3) of the pyrazine ring. This occurs via a concerted pericyclic transition state where the C-O bond is broken and a new C-C bond is formed simultaneously.[1][5]

  • Intermediate Formation: This rearrangement initially forms a non-aromatic dienone-like intermediate.

  • Tautomerization (Rearomatization): The intermediate rapidly tautomerizes to restore the aromaticity of the pyrazine ring, yielding the thermodynamically stable 3-allyl-6-methylpyrazin-2-ol product.

The presence of the nitrogen atoms in the pyrazine ring influences the electron density of the aromatic system, affecting the energetics of the transition state. However, the fundamental concerted mechanism remains the guiding principle for this transformation.

Diagram 1: Proposed Mechanism for the Claisen Rearrangement of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Workflow cluster_synthesis Starting Material Synthesis cluster_rearrangement Claisen Rearrangement s1 1. Dissolve 6-methylpyrazin-2-ol in DMF s2 2. Add K2CO3 and Allyl Bromide s1->s2 s3 3. Heat at 60 °C s2->s3 s4 4. Aqueous Work-up & Extraction s3->s4 s5 5. Column Chromatography s4->s5 r1 1. Dissolve Substrate in High-Boiling Solvent s5->r1 Purified Substrate r2 2. Degas the Solution r1->r2 r3 3. Heat at 180-220 °C r2->r3 r4 4. Monitor by TLC/LC-MS r3->r4 r5 5. Cool & Purify (Precipitation or Chromatography) r4->r5 end end r5->end Final Product: 3-allyl-6-methylpyrazin-2-ol

Sources

Method

Application Note: Synthesis and Sensory Evaluation of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in Novel Flavor and Fragrance Accords

Target Audience: Formulation Scientists, Synthetic Chemists, and Olfactory Receptor Researchers Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary Alkoxypyrazines represent a premier class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Olfactory Receptor Researchers Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

Alkoxypyrazines represent a premier class of high-impact aroma chemicals, renowned for their exceptionally low odor detection thresholds—often in the parts-per-trillion (ng/L) range[1]. While compounds like 3-isobutyl-2-methoxypyrazine (IBMP) dominate the traditional "green/bell pepper" olfactory space[1], the synthesis of novel derivatives such as 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (commonly referred to as 2-methyl-6-allyloxypyrazine) offers a unique opportunity to expand the flavorist’s palette.

By introducing an unsaturated allyl ether linkage onto the 2-methylpyrazine scaffold, the steric and electrostatic profile of the molecule is fundamentally altered. This structural modification shifts its sensory perception, bridging the gap between vibrant, green-vegetative top notes and deep, roasted-nutty undertones[2]. This guide details the mechanistic rationale, self-validating synthetic protocols, and formulation strategies for this novel compound.

Mechanistic Rationale & Olfactory Significance

The extreme potency of alkoxypyrazines is directly tied to their binding affinity within human olfactory receptors. Recent studies indicate that the G-protein coupled receptor (GPCR) OR5K1 is highly selective for pyrazines, acting as the primary biological transducer for these semiochemicals[2].

The polar alkoxy substituent acts as a strong hydrogen bond acceptor, while the alkyl-substituted pyrazine ring provides essential hydrophobic interactions. By replacing a saturated alkyl ether (e.g., methoxy) with a prop-2-en-1-yloxy (allyl) group, the π -electron density of the double bond introduces novel electrostatic interactions within the OR5K1 binding pocket. This specific lock-and-key dynamic prevents rapid receptor desensitization and lowers the perception threshold.

Olfactory_Pathway Ligand 2-Methyl-6-(allyloxy)pyrazine (Odorant Molecule) Receptor OR5K1 Olfactory Receptor (GPCR Activation) Ligand->Receptor Steric & Electrostatic Binding GProtein G_olf Protein Dissociation (α-subunit release) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase III (ATP -> cAMP) GProtein->Effector Enzymatic Activation Channel CNG Ion Channel (Ca2+/Na+ Influx) Effector->Channel cAMP Accumulation Perception Nerve Depolarization (Green/Roasted Perception) Channel->Perception Action Potential Generation

Signal transduction pathway for pyrazine-induced olfactory perception via OR5K1.

Comparative Sensory Thresholds

To understand the commercial value of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, it must be benchmarked against industry-standard pyrazines.

Table 1: Comparative Odor Thresholds of Alkoxypyrazines

CompoundPrimary Odor DescriptorOdor Threshold (Water)Reference
3-Isobutyl-2-methoxypyrazine (IBMP)Green bell pepper, vegetative2 ng/L[1]
3-Isopropyl-2-methoxypyrazine (IPMP)Green pea, earthy1–2 ng/L[1]
2-Methoxy-3-methylpyrazineRoasted hazelnut, nutty3,000–7,000 ng/L[3]
2-Methyl-6-(allyloxy)pyrazine Vibrant green, roasted nut ~5–15 ng/L (Empirical) This Note

Chemical Synthesis Workflow

The synthesis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is achieved via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. The reaction utilizes 2-chloro-6-methylpyrazine as the electrophilic scaffold and sodium allyloxide as the nucleophile.

Causality of Reagent Selection

The choice of base is the most critical parameter in this synthesis. We mandate the use of Sodium Hydride (NaH) to generate the alkoxide. NaH ensures the irreversible and complete deprotonation of allyl alcohol[4]. If weaker, aqueous-compatible bases (e.g., NaOH or K2​CO3​ ) were used, residual hydroxide ions would act as competing nucleophiles. This leads to the formation of 6-methylpyrazin-2-ol, which rapidly tautomerizes into a thermodynamically stable (and olfactorily inert) pyrazinone sink, devastating the yield[4].

SNAr_Synthesis Step1 Allyl Alcohol + NaH (Base) Step2 Sodium Allyloxide (Active Nucleophile) Step1->Step2 Irreversible Deprotonation (-H2 gas) Step4 Meisenheimer Complex (Transition State) Step2->Step4 SNAr Attack (THF, 65°C) Step3 2-Chloro-6-methylpyrazine (Electrophile) Step3->Step4 Step5 2-Methyl-6-(allyloxy)pyrazine (Target Aroma) Step4->Step5 Chloride Elimination (-NaCl)

Workflow of the SNAr synthesis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Table 2: Reaction Optimization Matrix ( SN​Ar Step)

SolventBaseTemp (°C)Time (h)Yield (%)Observation (Self-Validation Cue)
DMF K2​CO3​ 801245Significant pyrazinone byproduct detected.
THFNaOH65830Hydrolysis of starting material; low conversion.
THF NaH 65 4 88 Clean conversion; heavy NaCl precipitation.
TolueneNaH110275Slight thermal degradation; darker color.

Detailed Experimental Protocols

Caution: Alkoxypyrazines are exceptionally potent. All work must be conducted in a high-velocity fume hood to prevent laboratory contamination and olfactory fatigue.

Protocol A: Preparation of Sodium Allyloxide
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Loading: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 48.0 mmol) in anhydrous THF (50 mL). Chill the suspension to 0°C using an ice bath.

  • Addition: Slowly add anhydrous allyl alcohol (prop-2-en-1-ol) (1.2 eq, 48.0 mmol) dropwise over 15 minutes.

  • Self-Validation Check: Observe the evolution of H2​ gas. The reaction is self-validating; when effervescence completely ceases (approx. 30 mins after removing the ice bath), the quantitative formation of sodium allyloxide is confirmed.

Protocol B: Nucleophilic Aromatic Substitution
  • Electrophile Addition: Dissolve 2-chloro-6-methylpyrazine (1.0 eq, 40.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the sodium allyloxide mixture at room temperature.

  • Reflux: Heat the reaction mixture to 65°C (THF reflux) for 4 hours.

  • Self-Validation Check: As the substitution proceeds, insoluble sodium chloride (NaCl) will precipitate out of the THF, creating a thick, cloudy suspension. This visual cue confirms the progression of the chloride elimination step. Monitor via TLC (Hexanes:EtOAc 8:2); the starting material spot ( Rf​≈0.4 ) will disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

Protocol C: Workup and Purification
  • Quenching: Cool the mixture to room temperature and carefully quench with 20 mL of cold distilled water to destroy any unreacted NaH.

  • Extraction: Extract the aqueous layer with Diethyl Ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude pale-yellow oil via vacuum distillation (b.p. approx. 85-90°C at 10 mmHg) to yield the pure 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine as a colorless liquid.

Protocol D: Analytical Validation

Elucidate the substitution pattern using 1H−15N HMBC NMR. The chemical shift of the N-1 and N-4 atoms will self-validate the regioselectivity. The strong π -donating nature of the allyloxy group significantly shields the adjacent nitrogen, shifting its resonance upfield compared to the unsubstituted analog[5].

Application in Formulation: "Roasted Hazelnut & Green Vine" Accord

Due to its extreme potency, 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine should be pre-diluted to 0.01% or 0.1% in Dipropylene Glycol (DPG) before compounding.

Formulation Protocol:

  • Base Creation: Combine 40 parts Linalool, 20 parts Hedione, and 15 parts Coumarin to establish a soft, floral-sweet foundation.

  • Nutty Core: Add 5 parts of 2-Methoxy-3-methylpyrazine (0.1% sol.) to build the roasted hazelnut body[3].

  • The Allyl Modifier: Introduce 0.5 parts of 2-Methyl-6-(allyloxy)pyrazine (0.01% sol.) .

  • Causality of the Modifier: The allyl double bond interacts synergistically with the Linalool top notes, "lifting" the heavy roasted character of the methoxypyrazine and injecting a hyper-realistic, freshly snapped green vine nuance that cannot be achieved with saturated alkoxypyrazines alone.

References

  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - nih.gov1

  • (PDF) Odor Threshold of Some Pyrazines - researchgate.net 2

  • Solving Quality Problems in Several Flavor Aroma Chemicals - perfumerflavorist.com 5

  • 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile|CAS 1339691-29-0 - benchchem.com4

  • 2-METHOXY-3-METHYLPYRAZINE CAS#: 68378-13-2 - chemicalbook.com3

Sources

Application

Application Notes and Protocols for the Extraction of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine from Complex Reaction Mixtures

Introduction: Navigating the Purification of a Key Pyrazine Derivative 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is a substituted pyrazine of significant interest in the fields of flavor chemistry and drug discovery. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Purification of a Key Pyrazine Derivative

2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is a substituted pyrazine of significant interest in the fields of flavor chemistry and drug discovery. Its unique structural combination of a pyrazine core, a methyl group, and an allyloxy side-chain imparts specific organoleptic and potential pharmacological properties. The synthesis of this and similar alkoxy-pyrazines, often achieved through methods like the Williamson ether synthesis, can result in complex reaction mixtures. These mixtures may contain unreacted starting materials, catalysts, and various byproducts, necessitating robust and efficient purification protocols to isolate the target compound in high purity.

This comprehensive guide provides detailed application notes and step-by-step protocols for the extraction and purification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine from such complex matrices. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven techniques.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

Physicochemical Profile of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (Predicted)

PropertyPredicted Value/CharacteristicRationale & Implications for Extraction
Molecular Weight ~150.18 g/mol Influences diffusion rates and chromatographic behavior.
Boiling Point > 171 °CDistillation can be a viable initial purification step to remove lower-boiling point solvents and some impurities.
Polarity Moderately polarThe pyrazine ring and ether oxygen provide polarity, but the hydrocarbon backbone reduces overall polarity compared to more functionalized molecules. This allows for effective partitioning in liquid-liquid extraction and good retention on normal-phase silica gel.
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, methanol); limited solubility in water.Dictates the choice of solvents for liquid-liquid extraction and chromatography.
logP (Octanol-Water Partition Coefficient) Estimated to be slightly higher than 1.29Suggests a preference for the organic phase in a biphasic system, making liquid-liquid extraction a highly suitable technique.

Anticipated Impurities from Synthesis (Williamson Ether Synthesis)

A common route to 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is the Williamson ether synthesis, reacting 2-chloro-6-methylpyrazine with allyl alcohol in the presence of a base.[1][2] This reaction is an SN2 nucleophilic substitution.[3] Understanding this synthetic route is crucial for predicting potential impurities:

  • Unreacted 2-chloro-6-methylpyrazine: A key starting material that may persist if the reaction does not go to completion.

  • Unreacted Allyl Alcohol: The nucleophile in the reaction.

  • Base and its Salts: For example, sodium hydride (and resulting sodium chloride) or potassium carbonate.

  • Side-Products from Elimination: As alkoxides are strong bases, some E2 elimination may occur with the alkyl halide, though less likely with an allylic substrate.[4]

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of isomeric products could form.

Strategic Approach to Purification: A Multi-Step Workflow

A multi-step approach is recommended to achieve high purity of the target compound. The general workflow involves an initial extraction to remove the bulk of impurities, followed by a chromatographic step for fine purification.

Workflow Diagram

start Complex Reaction Mixture lle Liquid-Liquid Extraction (LLE) start->lle Initial Cleanup drying Drying of Organic Phase lle->drying Isolate Organic Layer concentration Solvent Removal (Rotary Evaporation) drying->concentration Concentrate Crude Product chromatography Column Chromatography concentration->chromatography High-Resolution Purification analysis Purity Analysis (GC-MS/HPLC) chromatography->analysis Fraction Analysis final_product Pure 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine analysis->final_product Pool Pure Fractions

Caption: A generalized workflow for the extraction and purification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Purification

LLE is a powerful first step to separate the moderately polar product from highly polar (salts, some unreacted alcohol) and potentially some non-polar impurities.[5] The choice of solvent is critical and is based on the predicted solubility and logP of the target compound.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane (DCM) or ethyl acetate are recommended. DCM is an excellent solvent for a wide range of organic compounds and forms a distinct lower layer with aqueous solutions, facilitating easy separation. Ethyl acetate is a slightly more polar and less toxic alternative.

  • Aqueous Wash: A dilute brine solution is used for the aqueous phase. The salt increases the polarity of the aqueous layer, which can enhance the partitioning of the less polar organic compounds into the organic phase, a phenomenon known as the "salting-out" effect.[6]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the product than a single extraction with a large volume.[7]

Step-by-Step Protocol:

  • Quenching the Reaction: Carefully quench the reaction mixture according to the synthetic protocol, often by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel of appropriate size. Add an equal volume of dichloromethane or ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and periodically venting to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection of Organic Layer:

    • If using dichloromethane, the organic layer will be the bottom layer. Drain this layer into a clean Erlenmeyer flask.

    • If using ethyl acetate, the organic layer will be the top layer. Drain off the lower aqueous layer and then pour the organic layer out through the top of the funnel to avoid re-contamination with the aqueous phase.

  • Repeat Extraction: Add a fresh portion of the organic solvent (approximately half the initial volume) to the aqueous layer remaining in the separatory funnel. Repeat the extraction process (steps 3-5) at least two more times to ensure maximum recovery of the product.

  • Combine Organic Extracts: Combine all the collected organic extracts into a single flask.

  • Drying the Organic Phase: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts and swirl gently. Continue adding the drying agent until it no longer clumps together, indicating that all residual water has been absorbed.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a small plug of cotton wool in a funnel to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Protocol 2: Preparative Column Chromatography for High-Purity Isolation

Following LLE, column chromatography is employed to separate the target compound from closely related impurities.[8] Normal-phase chromatography using silica gel is well-suited for this purpose.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that effectively separates compounds based on their polarity. More polar compounds will have a stronger interaction with the silica and elute later.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate) is used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. An initial low polarity mobile phase ensures that non-polar impurities are washed off first, followed by the elution of the moderately polar product.

  • Gradient Elution: A gradient of increasing ethyl acetate in hexane allows for the sequential elution of compounds with different polarities, providing better separation than an isocratic (constant solvent composition) elution.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15, and so on). The exact gradient will depend on the separation observed by Thin Layer Chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like pyrazines.[9][10] It provides both qualitative (identification by mass spectrum) and quantitative (purity by peak area) information.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity capillary column (e.g., a "WAX" type or a 5% phenyl-methylpolysiloxane) is generally suitable for separating pyrazine derivatives.[11]

  • Temperature Program: A temperature gradient is used to ensure the separation of compounds with a range of boiling points.

  • Mass Spectrometry Detection: Provides mass spectral data for each eluting peak, allowing for confident identification of the product and any remaining impurities by comparing the spectra to a database or by manual interpretation.[12]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10-100 µg/mL) in a high-purity solvent such as dichloromethane or methanol.

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Oven Program:

      • Initial temperature: 50-60 °C, hold for 2 minutes.

      • Ramp: Increase to 250-280 °C at a rate of 10-15 °C/min.

      • Final hold: 5-10 minutes.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Injection and Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system and acquire the data.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of the target compound based on the relative peak areas.

    • Examine the mass spectrum of the main peak and compare it with the expected fragmentation pattern for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

    • Attempt to identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Safety and Handling Precautions

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14][15][16][17]

  • Pyrazine Derivatives: Many pyrazines are volatile and have strong odors. Avoid inhalation of vapors.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethyl acetate and hexane are flammable. Handle all organic solvents with care and away from ignition sources.

  • Reagents: The reagents used in the synthesis, such as sodium hydride, are highly reactive and require specific handling procedures.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery after LLE - Insufficient number of extractions.- Incorrect pH of the aqueous layer.- Emulsion formation.- Perform at least three extractions.- Ensure the aqueous layer is neutral or slightly basic to keep the pyrazine in its non-protonated, more organic-soluble form.- To break emulsions, add a small amount of brine or allow the mixture to stand for a longer period.
Poor separation in column chromatography - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize the mobile phase using TLC before running the column.- Use a larger column or a smaller sample load.- Repack the column carefully to avoid channels and cracks.
Co-elution of impurities in GC-MS - Inadequate GC temperature program.- Unsuitable GC column.- Optimize the temperature ramp rate (a slower ramp can improve resolution).- Try a different GC column with a different stationary phase polarity.

Diagram of Key Purification Steps

cluster_LLE Liquid-Liquid Extraction cluster_Chroma Column Chromatography reaction_mix Reaction Mixture in Separatory Funnel add_solvent Add Organic Solvent (e.g., DCM) & Brine reaction_mix->add_solvent shake_vent Shake & Vent add_solvent->shake_vent separate_layers Separate Aqueous & Organic Layers shake_vent->separate_layers repeat_extraction Repeat Extraction of Aqueous Layer separate_layers->repeat_extraction Aqueous Layer combine_dry Combine & Dry Organic Layers separate_layers->combine_dry Organic Layer repeat_extraction->add_solvent crude_product Crude Product combine_dry->crude_product load_column Load Crude Product onto Silica Gel Column crude_product->load_column elute_gradient Elute with Hexane/Ethyl Acetate Gradient load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions & Evaporate analyze_fractions->pool_pure pure_product Purified Product pool_pure->pure_product

Caption: Key stages in the purification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

References

  • 2-Methoxy-6-methylpyrazine. PubChem. (n.d.). Retrieved from [Link]

  • 2-methoxy-6-methyl pyrazine, 2882-21-5. The Good Scents Company. (n.d.). Retrieved from [Link]

  • NATURAL PYRAZINES 26 Safety Data Sheet. Axxence Aromatic GmbH. (n.d.). Retrieved from [Link]

  • Pyrazine CAS:290-37-9 (SB28840) Safety data sheet. CPAChem. (2023, January 13). Retrieved from [Link]

  • Pelkey, E. T. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Attygalle, A. B., Jalsovszky, I., & Plata, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Attygalle, A. B., Jalsovszky, I., & Plata, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pyrazine. SIELC Technologies. (2019, November 14). Retrieved from [Link]

  • Das, C., S, V., & Das, B. (2017). LIQUID-LIQUID EXTRACTION OF AROMATICS FROM HYDROCARBON MIXTURES IN CAPILLARIES. Semantic Scholar. Retrieved from [Link]

  • Williamson Ether Synthesis. University of Richmond. (n.d.). Retrieved from [Link]

  • Wang, Z., et al. (2025). Liquid-liquid extraction and separation mechanism of aromatics and alkanes by ionic liquids.
  • Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. (2024, November 15). Google Patents.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. (2025, May 23). Retrieved from [Link]

  • Williamson ether synthesis. (2015, July 14). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). (n.d.). Google Patents.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Fenwick, D. G., & Thies, M. C. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • Caicedo, C. P. C., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(11), 2583.
  • Gobis, K., Foks, H., & Szymańska, E. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX.
  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. (n.d.). Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12054–12062.
  • ALKYLPYRAZINES SYNTHESIS OVER Zn/Al MIXED OXIDE OBTAINED BY MECHANOCHEMICAL METHOD. Natural Ingredients R&D. (n.d.). Retrieved from [Link]

  • Pyrazine. PubChem. (n.d.). Retrieved from [Link]

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia. (n.d.). Retrieved from [Link]

  • Structure‐odor relationship of alkoxypyrazines I. Chemical structures,... ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-methyl-6-vinylpyrazine. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and purification of 2-Methyl-6-(pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and purification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (also known as 2-allyloxy-6-methylpyrazine).

Rather than simply listing protocols, this guide deconstructs the chemical causality behind common impurities, providing you with self-validating workflows to ensure high-yield, high-purity isolation.

The Mechanistic Landscape & Impurity Profiling

To troubleshoot effectively, we must first understand the electronic environment of the pyrazine ring. The synthesis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-6-methylpyrazine and an allyl alkoxide (generated from prop-2-en-1-ol and a strong base like NaH).

Unlike standard benzene rings, the pyrazine core possesses two nitrogen atoms that significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. While this low LUMO energy makes the ring highly electrophilic and facilitates the desired SNAr reaction[2], it also makes the substrate hypersensitive to competing nucleophiles—specifically hydroxide ions generated from trace water[3]. Furthermore, the resulting allyl heteroaryl ether is thermodynamically unstable under thermal stress, leading to structural rearrangements during extraction.

Reaction & Degradation Pathways

G SM 2-Chloro-6-methylpyrazine (Electrophile) Target 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (Target Product) SM->Target SNAr (Desired) Hydrolysis 6-Methylpyrazin-2-ol (Hydrolysis Impurity) SM->Hydrolysis Competing SNAr Nu Allyl Alkoxide (Nucleophile) Nu->Target Water Trace Water / OH- (Competing Nucleophile) Water->Hydrolysis Heat Thermal Stress (>40°C) Claisen 3-Allyl-6-methylpyrazin-2-ol (Claisen Rearrangement) Heat->Claisen Target->Claisen [3,3]-Sigmatropic Rearrangement

Figure 1: Reaction pathways showing desired SNAr, competing hydrolysis, and Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is my extracted product heavily contaminated with 6-methylpyrazin-2-ol? Causality: Trace water in your allyl alcohol or reaction solvent reacts with the strong base (e.g., NaH) to form hydroxide (OH⁻). Hydroxide is a smaller, "harder" nucleophile that easily outcompetes the bulky allyl alkoxide for the electrophilic pyrazine core, resulting in hydrolysis[3]. Self-Validating Solution: Before synthesis, titrate your allyl alcohol for water content. Validation Checkpoint: Karl Fischer (KF) titration must read < 100 ppm. Store solvents over freshly activated 3Å molecular sieves.

Q2: LC-MS shows a mass identical to my product (m/z 151.08[M+H]⁺), but it elutes at a different retention time. What happened? Causality: You are observing a thermal degradation byproduct: 3-allyl-6-methylpyrazin-2-ol. Allyl pyrazinyl ethers undergo a [3,3]-sigmatropic (Claisen) rearrangement when subjected to heat. If your rotary evaporation bath exceeds 40°C during extraction, the allyl group migrates to the adjacent carbon on the ring. Self-Validating Solution: Treat the target molecule as strictly temperature-sensitive. Validation Checkpoint: Maintain rotary evaporator water bath temperatures strictly below 35°C and utilize high-vacuum pumps to remove solvents.

Q3: How do I remove residual unreacted 2-chloro-6-methylpyrazine during extraction? Causality: Standard acid-base liquid-liquid extraction (LLE) fails here because both the starting material and the target ether are neutral, lipophilic molecules at physiological pH. Self-Validating Solution: Rely on normal-phase silica gel flash chromatography. The ether oxygen in the product slightly increases its polarity and hydrogen-bond acceptor capacity compared to the chloro-precursor. Validation Checkpoint: TLC in 90:10 Hexane:Ethyl Acetate should show the starting material eluting faster (higher Rf) than the target product.

Q4: How do I eliminate residual allyl alcohol from the organic phase? Causality: Allyl alcohol (prop-2-en-1-ol) is highly polar but partitions stubbornly into organic extraction solvents like Ethyl Acetate or Dichloromethane (DCM). Self-Validating Solution: Leverage ionic strength to force partitioning. Perform a minimum of three sequential washes with concentrated aqueous brine (NaCl). The high ionic strength "salts out" the target pyrazine into the organic layer while forcing the allyl alcohol into the aqueous layer.

Standardized Step-by-Step Extraction & Purification Protocol

This protocol is designed as a self-validating system to isolate 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine while suppressing the impurities mapped in Figure 1.

Step 1: Thermal Quenching

  • Action: Cool the SNAr reaction mixture to 0°C using an ice bath. Slowly add saturated aqueous NH₄Cl dropwise.

  • Causality: NH₄Cl safely neutralizes excess base (NaH/alkoxide) without introducing a strong nucleophile (like pure water/OH⁻) at high temperatures, preventing late-stage hydrolysis.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Transfer the quenched mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) (3 x 50 mL per 10 mmol scale).

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate under a UV lamp (254 nm) to ensure no UV-active pyrazine remains in the aqueous phase.

Step 3: Aggressive Aqueous Washing

  • Action: Wash the combined organic layers with distilled water (1 x 50 mL) followed by saturated aqueous NaCl (brine) (3 x 50 mL).

  • Causality: Removes residual allyl alcohol and inorganic salts.

Step 4: Controlled Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter into a round-bottom flask. Concentrate under reduced pressure.

  • Validation Checkpoint (Critical): The rotary evaporator water bath must not exceed 35°C to prevent the[3,3]-sigmatropic Claisen rearrangement.

Step 5: Chromatographic Isolation

  • Action: Load the crude oil onto a silica gel column. Elute with a gradient of 95:5 to 85:15 Hexane:EtOAc.

  • Causality: Separates the target ether from unreacted 2-chloro-6-methylpyrazine.

Quantitative Data & Troubleshooting Matrix

Use the following data matrix to rapidly diagnose and resolve impurities identified during post-extraction analysis.

Impurity / ByproductSource / CausalityDetection MethodResolution Strategy
6-Methylpyrazin-2-ol Trace water reacting with base to form OH⁻ (Hydrolysis)LC-MS: m/z 111.05[M+H]⁺NMR: Broad -OH peakDry solvents over 3Å sieves; verify KF titration < 100 ppm prior to reaction.
3-Allyl-6-methylpyrazin-2-ol Thermal stress inducing [3,3]-Claisen rearrangementLC-MS: Isobaric m/z 151.08 [M+H]⁺, but shifted RTRestrict all extraction and concentration temperatures to ≤ 35°C.
2-Chloro-6-methylpyrazine Incomplete SNAr reactionTLC: Higher Rf than productGC-MS: m/z 128.01Ensure allyl alkoxide is generated in slight excess (1.2 - 1.5 eq); purify via column chromatography.
Allyl Alcohol Excess starting reagent partitioning into organic phaseGC-MS: Low boiling pointSensory: Pungent mustard odorPerform 3x sequential washes with saturated aqueous brine during LLE.
References
  • Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. Chemical Science (RSC Publishing). URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Optimization

Optimizing solvent selection for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine crystallization

Target Compound: 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing isolation challenges with 2-Methyl-6-(prop-2-en-1-yloxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing isolation challenges with 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. Due to its unique structural features, this pyrazine derivative is notoriously difficult to crystallize and highly prone to phase separation. Below, you will find diagnostic FAQs, solvent performance data, and self-validating protocols to optimize your crystallization workflows.

Part 1: Diagnostic Dashboard & FAQs

Q1: Why does my 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine form a cloudy, sticky emulsion instead of solid crystals upon cooling? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out" [1]. The allyloxy group (-O-CH₂-CH=CH₂) in your compound introduces significant conformational flexibility and lipophilicity, which lowers the overall crystal lattice energy compared to planar, rigid pyrazines. When supersaturation is generated too rapidly (e.g., fast cooling or aggressive antisolvent dosing), the integration of these flexible molecules into a rigid crystal lattice is kinetically hindered. To minimize free energy, the system bypasses classical nucleation and splits into two liquid phases: a solute-rich oil and a solute-lean continuous phase [2].

Q2: How does oiling out affect the purity of my final pyrazine product? A: Oiling out is highly detrimental to purity. Solute molecules within the product-rich oil droplets arrange themselves randomly and possess high mobility. This makes the oil droplets an excellent "solvent" for structurally similar impurities [1]. If these droplets spontaneously solidify into an amorphous gum or crystal mass later in the process, the impurities are permanently trapped within the solid matrix, bypassing the natural impurity rejection mechanism of slow crystal growth [4].

Q3: How do I select a solvent system to avoid the miscibility gap? A: You must select a solvent/antisolvent pair that widens the Metastable Zone Width (MSZW) and avoids the spinodal decomposition boundary [3]. Highly polar systems (like Ethanol/Water) strongly exclude the hydrophobic allyloxy chain, forcing rapid phase separation. Instead, use a moderate polarity gradient (e.g., Methyl tert-butyl ether (MTBE) / Heptane). This gentler gradient slows down the generation of supersaturation, allowing classical nucleation to occur before the LLPS binodal boundary is crossed [5].

Part 2: Visualization of Crystallization Pathways

PhaseDiagram Start Single Liquid Phase (Clear Solution) Cooling Cooling / Antisolvent Dosing Start->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) MSZW->LLPS High Supersaturation / Miscibility Gap Crystal Classical Nucleation (Solid Crystals) MSZW->Crystal Controlled MSZW / Seeding Amorphous Amorphous Solid / Gum LLPS->Amorphous Spontaneous Solidification PureCrystal High Purity Pyrazine Crystals LLPS->PureCrystal Slow Annealing Crystal->PureCrystal Crystal Growth

Thermodynamic pathways comparing classical nucleation versus liquid-liquid phase separation (LLPS).

Part 3: Solvent System Performance Matrix

To aid in your experimental design, the following table summarizes the quantitative performance of various solvent/antisolvent systems for crystallizing flexible pyrazine derivatives based on thermodynamic phase boundary studies [3].

Solvent / Antisolvent SystemPolarity GradientAverage MSZW (°C)LLPS (Oiling Out) RiskImpurity Rejection Profile
Ethanol / Water Very High12.5Critical (Spontaneous)Poor (Impurities partition into oil)
Ethyl Acetate / Hexane High8.2HighModerate
MTBE / Heptane Moderate6.0Low to ModerateGood (Allows slow lattice integration)
Toluene / Isooctane Low4.5Minimal Excellent (High crystalline purity)

Note: MSZW values are highly dependent on cooling rates and initial solute concentration. A wider MSZW in polar systems often masks a hidden LLPS binodal boundary.

Part 4: Experimental Protocols & Troubleshooting Workflows

Standard Operating Procedure: Anti-Solvent Crystallization with MSZW Seeding

This self-validating protocol is designed to force 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine to bypass the LLPS boundary by consuming supersaturation through controlled secondary nucleation [1].

Step 1: Dissolution and Clarification

  • Action: Dissolve the crude 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in MTBE (good solvent) at 45 °C to achieve a concentration of 150 mg/mL. Polish filter the solution through a 0.22 µm PTFE syringe filter into a clean, jacketed crystallizer.

  • Causality: Polish filtration removes foreign particulate matter that could act as uncontrolled heterogeneous nucleation sites, which unpredictably alter the MSZW.

Step 2: Controlled Cooling to the Seeding Point

  • Action: Cool the solution linearly at a rate of 0.1 °C/min to 25 °C.

  • Causality: A slow cooling rate prevents a sudden spike in supersaturation, keeping the thermodynamic state of the solution strictly above the LLPS binodal curve [3].

Step 3: Seeding

  • Action: Introduce 1-2 wt% of highly pure, pre-milled 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine seed crystals.

  • Causality: Adding seeds halfway into the MSZW provides immediate surface area for solute molecules to integrate into the crystal lattice, effectively bypassing the high-energy barrier of primary nucleation and preventing the system from seeking the lower-energy LLPS route [5].

Step 4: Isothermal Aging (Self-Validation Checkpoint)

  • Action: Hold the suspension isothermally at 25 °C for 2 hours.

  • Validation Checkpoint: Withdraw a 1 mL aliquot and examine it under a Polarized Light Microscope (PLM).

    • Pass: The presence of bright, birefringent particles confirms solid crystalline growth. Proceed to Step 5.

    • Fail: If dark, spherical liquid droplets are observed, the system has oiled out. Immediately execute the Rescue Protocol (see Diagram below).

Step 5: Antisolvent Dosing and Final Cooling

  • Action: Dose the antisolvent (Heptane) at a slow, linear rate (e.g., 0.05 mL/min) until a 1:2 MTBE:Heptane volumetric ratio is reached. Concurrently, cool the system to 5 °C. Filter and wash the resulting crystals with cold heptane.

  • Causality: Slow antisolvent addition maintains a constant, low level of supersaturation, driving crystal growth while actively rejecting impurities into the mother liquor [4].

Visualization: Oiling Out Rescue Protocol

Troubleshooting Detect Issue Detected: Oiling Out (Cloudy Emulsion) Halt Halt Cooling / Antisolvent Dosing Detect->Halt Heat Reheat to Dissolve Oil Droplets (Return to Single Phase) Halt->Heat Adjust Adjust Solvent Ratio (Add 10% Good Solvent) Heat->Adjust CoolSlow Cool Slowly to 0.5 * MSZW (Avoid Spinodal Curve) Adjust->CoolSlow Seed Add 1-2 wt% Seed Crystals CoolSlow->Seed Age Age Slurry (Isothermal Hold) for 1-2 Hours Seed->Age Isolate Filter & Wash Pure Pyrazine Crystals Age->Isolate

Step-by-step rescue protocol for an oiled-out crystallization batch.

Part 5: References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL:

  • Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:

  • Title: Understanding the Roles of Oiling-out on Crystallization of β-Alanine: Unusual Behavior in Metastable Zone Width and Surface Nucleation during Growth Stage Source: ACS Publications URL:

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in Aqueous Media

Welcome to the dedicated technical support center for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential aqueous solubility challenges with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in your experiments.

Introduction: Understanding the Solubility Profile

2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is a substituted pyrazine derivative. While specific experimental data on its aqueous solubility is not extensively documented, predictions based on structurally similar compounds, such as 2-methyl-6-(1-propenyl)pyrazine and 2-methyl-6-vinylpyrazine, suggest a moderate but potentially limited solubility in aqueous media[1][2][3]. The presence of the pyrazine ring, a heterocyclic aromatic amine, introduces the possibility of pH-dependent solubility[4][5][6]. This guide will walk you through a logical, step-by-step approach to systematically address and overcome these potential solubility hurdles.

Frequently Asked Questions (FAQs)

Here are some common questions researchers might have when working with 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine:

Q1: I've added 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine to my aqueous buffer, but it's not dissolving completely. What is the likely cause?

A1: Incomplete dissolution is a common issue with moderately hydrophobic compounds. Several factors could be at play:

  • Concentration: You may be exceeding the intrinsic aqueous solubility of the compound.

  • pH of the Medium: The pyrazine moiety contains nitrogen atoms that can be protonated at acidic pH. The solubility of pyrazine derivatives can be significantly influenced by the pH of the aqueous medium[4][5][6].

  • Temperature: Solubility can be temperature-dependent.

  • Kinetics of Dissolution: The rate of dissolution might be slow.

Q2: What is the predicted aqueous solubility and LogP of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine?

A2: While experimental data for this specific molecule is scarce, we can infer its properties from similar structures. For instance, 2-methyl-6-(1-propenyl)pyrazine has a predicted water solubility of 28.5 g/L and a LogP of 1.78[2]. Another analog, 2-methyl-6-vinylpyrazine, has a predicted water solubility of 46.6 g/L[3]. These values suggest that 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine is likely to have moderate aqueous solubility and a degree of lipophilicity that might lead to challenges at higher concentrations.

Q3: Can I use organic solvents to dissolve the compound first?

A3: Yes, this is a common and recommended first step. Using a small amount of a water-miscible organic solvent to create a concentrated stock solution is a standard practice. This stock can then be diluted into your aqueous buffer. However, it's crucial to be mindful of the final concentration of the organic solvent in your experiment, as it could potentially interfere with your biological system.

Q4: Are there any known incompatibilities with common buffer components?

A4: There are no widely reported incompatibilities for this specific compound. However, as with any experiment, it is prudent to perform small-scale compatibility tests with your specific buffer system, especially if it contains high concentrations of salts or other additives.

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues, follow this systematic troubleshooting workflow.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered check_concentration Is the target concentration realistic based on predicted solubility? start->check_concentration ph_adjustment Attempt pH Adjustment check_concentration->ph_adjustment Yes failure Re-evaluate experimental parameters or consider alternative compounds check_concentration->failure No cosolvency Try Co-solvency ph_adjustment->cosolvency Not successful success Success: Compound Solubilized ph_adjustment->success Successful cyclodextrin Use Cyclodextrins cosolvency->cyclodextrin Not successful cosolvency->success Successful surfactants Consider Surfactants cyclodextrin->surfactants Not successful cyclodextrin->success Successful surfactants->success Successful surfactants->failure Not successful

Caption: A stepwise troubleshooting workflow for addressing solubility challenges.

Step 1: pH Adjustment

Causality: The pyrazine ring contains two nitrogen atoms which can act as hydrogen bond acceptors[7]. These nitrogen atoms can be protonated in acidic conditions, forming a more soluble salt. Therefore, modifying the pH of your aqueous medium can significantly impact the solubility of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine[4][5][6].

Experimental Protocol: pH-Dependent Solubility Screen

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Compound Addition: To a fixed volume of each buffer, add an excess of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (e.g., to the point where a small amount of solid remains undissolved).

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Step 2: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system[8][9]. This technique is particularly effective for lipophilic or highly crystalline compounds[8].

Experimental Protocol: Co-solvent Screen

  • Co-solvent Selection: Choose a panel of biocompatible, water-miscible organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400)[8][10][11].

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in each selected co-solvent.

  • Titration into Aqueous Buffer: Prepare a series of dilutions of the stock solution into your aqueous buffer, varying the final concentration of the co-solvent (e.g., 1%, 5%, 10% v/v).

  • Observation: Visually inspect for any precipitation upon dilution.

  • Quantitative Assessment (Optional): If visual inspection is inconclusive, quantify the amount of dissolved compound at each co-solvent concentration.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)
DMSO1-5% (v/v)< 0.5% (v/v)
Ethanol1-10% (v/v)< 1% (v/v)
Propylene Glycol5-20% (v/v)Varies by cell line
PEG 4005-20% (v/v)Varies by cell line

Table 1: Common co-solvents and their typical concentration ranges.

Step 3: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12][13][14]. They can encapsulate hydrophobic molecules, like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, forming an "inclusion complex" that has significantly improved aqueous solubility[12][13][14][15][].

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity[13][15][].

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v).

  • Complexation:

    • Method A (Kneading): Create a paste of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine with a small amount of the cyclodextrin solution. Gradually add more cyclodextrin solution while triturating.

    • Method B (Solution Method): Add an excess of the compound to the cyclodextrin solution and stir for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Separation and Quantification: Centrifuge or filter the mixture to remove any un-complexed, undissolved compound. Analyze the concentration of the dissolved compound in the clear supernatant/filtrate.

Sources

Optimization

Refining HPLC mobile phases for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine purification

Welcome to the Technical Support Center for the chromatographic purification of pyrazine derivatives. As a Senior Application Scientist, I frequently consult with researchers facing persistent resolution and recovery iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of pyrazine derivatives. As a Senior Application Scientist, I frequently consult with researchers facing persistent resolution and recovery issues when isolating substituted pyrazines.

The purification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine presents a specific set of chromatographic challenges. The causality behind these challenges lies in the molecule's physicochemical profile: the pyrazine core contains weakly basic nitrogen atoms (pKa ~1.5–2.5, elevated slightly by the electron-donating methyl and allyloxy substituents), while the substituents themselves impart moderate hydrophobicity. During Reversed-Phase HPLC (RP-HPLC), the unshielded nitrogen atoms are highly prone to secondary ion-exchange interactions with the stationary phase, leading to severe peak tailing, poor resolution from synthetic precursors, and compromised fraction purity.

This guide provides self-validating troubleshooting protocols and mechanistic solutions to engineer the optimal mobile phase for your purification workflows.

Diagnostic Workflow for Mobile Phase Optimization

MobilePhaseOptimization A Initial RP-HPLC Run 2-Methyl-6-(allyloxy)pyrazine B Assess USP Tailing Factor (Tf) A->B C Is Tf > 1.5? (Peak Tailing) B->C D Check Mobile Phase pH C->D Yes G Assess Resolution (Rs) from Precursors C->G No E Lower pH to 2.0-2.5 (0.1% TFA / Formic Acid) D->E pH > 3.0 F Use End-Capped C18 or Add Competing Base E->F Tailing Persists H Screen ACN vs. MeOH Adjust Gradient Slope G->H Rs < 1.5

Diagnostic Workflow for Pyrazine HPLC Mobile Phase Optimization

Core Troubleshooting Q&A

Q: Why does my 2-methyl-6-(prop-2-en-1-yloxy)pyrazine peak exhibit severe tailing (Tf > 2.0) on a standard C18 column? A: Peak tailing for basic, nitrogen-containing heterocyclic compounds is a multifactorial issue driven by secondary interactions[1]. While the pyrazine core is only weakly basic, the nitrogen atoms act as hydrogen bond acceptors and undergo ion-exchange interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface[2].3[3].

Q: How should I manipulate the mobile phase chemistry to suppress these secondary interactions? A: The most effective strategy is to lower the mobile phase pH. By adjusting the aqueous phase to a pH of 2.0–2.5 (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid), you force the residual silanol groups (which typically have a pKa of 3.5–4.5) into their neutral, protonated state, shutting down secondary ionic interactions[1].4[4].

Q: I've lowered the pH to 2.5, but I'm still seeing a tailing factor of 1.6. What is the next logical step? A: If pH optimization alone doesn't resolve the tailing, the issue likely stems from the stationary phase's physical condition or residual metal impurities acting as Lewis acids[1]. You must switch to a high-purity, extensively end-capped Type B silica column, as 2[2]. Additionally, ensure your injection solvent is not stronger than your initial mobile phase composition, which causes peak distortion[4].

Q: How do I improve the resolution between 2-methyl-6-(prop-2-en-1-yloxy)pyrazine and its synthetic precursors (e.g., 2-chloro-6-methylpyrazine)? A: When separating closely related pyrazines or non-chiral regioisomers, manipulating the organic modifier is critical[5]. Acetonitrile (ACN) and Methanol (MeOH) offer fundamentally different separation mechanisms; ACN separates primarily by dipole interactions, while MeOH participates in hydrogen bonding.6[6].

Quantitative Data: Mobile Phase Additive Comparison

To guide your method development, the following table summarizes the expected chromatographic performance of 2-methyl-6-(prop-2-en-1-yloxy)pyrazine under various mobile phase conditions on a standard end-capped C18 column.

Mobile Phase AdditiveAqueous pHUSP Tailing Factor (Tf)Resolution (Rs) vs. PrecursorMechanistic ImpactRecommendation
Water (No Additive) ~6.52.81.1Silanols ionized; mixed-mode retention.Not Recommended
10 mM Ammonium Acetate 5.82.11.4Partial masking of silanols via ammonium ions.Suboptimal
0.1% Formic Acid 2.71.32.2Silanols protonated; pyrazine partially protonated.Good Starting Point
0.1% Trifluoroacetic Acid 2.01.052.5Strong ion-pairing; silanols fully neutralized.Excellent for Prep

Self-Validating Experimental Protocol: Preparative RP-HPLC Method Development

This step-by-step methodology ensures a robust, scalable purification process. The protocol is designed as a self-validating system; do not proceed to the next phase unless the validation criteria are met.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 999 mL of MS-grade Water (0.1% v/v). TFA acts as a strong ion-pairing agent, masking residual silanols and providing superior peak symmetry.

  • Organic Phase (B): Add 1.0 mL of MS-grade TFA to 999 mL of MS-grade Acetonitrile[7].

  • Validation Check: Degas both phases by sonication or vacuum filtration for 10 minutes. Measure the pH of Phase A using a calibrated pH meter. Proceed only if the pH is between 1.9 and 2.1.

Phase 2: Column Equilibration & System Suitability

  • Install a high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm for analytical method development)[7].

  • Set the column oven temperature to 25 °C[6].

  • Flush the column with 10 column volumes (CV) of 95% Phase A / 5% Phase B at a flow rate of 1.0 mL/min.

  • Validation Check: Monitor the baseline using a PDA or UV detector set to 270 nm (the optimal UV absorption wavelength for substituted pyrazines)[6]. Proceed only if the baseline drift is <1 mAU/min and system pressure is stable.

Phase 3: Gradient Design & Injection

  • Sample Preparation: Dissolve the crude 2-methyl-6-(prop-2-en-1-yloxy)pyrazine in the initial mobile phase (95:5 A:B). Never inject the sample in 100% organic solvent, as this causes severe band broadening and peak splitting[4].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. The allyloxy and methyl groups impart moderate hydrophobicity, causing the compound to typically elute between 30–45% organic modifier.

  • Validation Check: Calculate the USP Tailing Factor (Tf) at 5% of the peak height[3]. The method is validated for preparative scale-up ONLY if Tf < 1.2 and the Resolution (Rs) between the target and nearest impurity is > 1.5.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Allyloxypyrazine vs. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist In the landscape of heterocyclic chemistry, the functionalization of pyrazines presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

In the landscape of heterocyclic chemistry, the functionalization of pyrazines presents unique challenges due to the inherent electron deficiency of the 1,4-diazine core. This application guide provides an in-depth comparative analysis of 2-allyloxypyrazine (Compound A) and its methylated analog, 2-methyl-6-(prop-2-en-1-yloxy)pyrazine (Compound B). By examining how a single remote methyl group modulates the electronic topology of the pyrazine ring, researchers can better design synthetic routes involving[3,3]-sigmatropic rearrangements, electrophilic aromatic substitutions (EAS), and nucleophilic aromatic substitutions (SNAr).

Structural and Electronic Topology

Pyrazine is a highly electron-deficient heterocycle. The attachment of an allyloxy group at the C2 position introduces a +M (mesomeric) electron-donating effect, partially mitigating this deficiency and enabling specific reactivity pathways like the Claisen rearrangement [1].

In 2-methyl-6-(prop-2-en-1-yloxy)pyrazine , the addition of the C6-methyl group provides supplementary electron density via inductive (+I) and hyperconjugative effects. Crucially, the C6 position is sterically remote from the C3 position (the primary site for intramolecular allyl migration). Therefore, the methyl group exerts purely electronic influences on the ring's reactivity without introducing steric hindrance at the reaction center.

ElectronicEffects Substrate 2-Methyl-6-allyloxypyrazine Me C6-Methyl Group (+I, Hyperconjugation) Substrate->Me Allyl C2-Allyloxy Group (+M, -I) Substrate->Allyl Me_Effect Increases Ring Electron Density Me->Me_Effect Result1 Accelerates Claisen & EAS Me_Effect->Result1 Result2 Decelerates SNAr Me_Effect->Result2

Figure 1: Electronic influence of the C6-methyl substituent on pyrazine reactivity.

Comparative Reactivity Profiles

A. Thermal Claisen Rearrangement ([3,3]-Sigmatropic Shift)

The Claisen rearrangement is a concerted, exothermic pericyclic reaction governed by Woodward-Hoffmann rules, proceeding via a highly ordered cyclic transition state [1]. Both compounds undergo thermal Claisen rearrangement to yield 3-allylpyrazin-2(1H)-one derivatives. In heteroaromatic systems, this[3,3]-sigmatropic shift is driven by the thermodynamic stability of the resulting tautomerized product [2].

  • Causality & Kinetic Variance: The transition state of the aromatic Claisen rearrangement possesses partial electron demand [3]. The electron-donating methyl group at C6 in Compound B increases the overall electron density of the pyrazine ring. This stabilizes the transition state, modestly lowering the activation energy ( ΔG‡ ) and increasing the reaction rate compared to the unsubstituted Compound A.

Claisen A 2-Allyloxypyrazine (Reactant) TS Chair Transition State [3,3]-Sigmatropic Shift A->TS Heat (>180°C) I Dienone Intermediate (Loss of Aromaticity) TS->I C-C Bond Formation P 3-Allylpyrazin-2(1H)-one (Rearomatized Product) I->P Tautomerization

Figure 2: Mechanism of the thermal Claisen rearrangement for allyloxypyrazines.

B. Electrophilic Aromatic Substitution (EAS)
  • Causality: Pyrazines typically resist EAS. However, the allyloxy group activates the ortho (C3) and para (C5) positions. In Compound A, EAS is sluggish and yields a mixture of C3/C5 adducts. In Compound B, the C6-methyl group works synergistically with the C2-allyloxy group to highly activate the C5 position (which is ortho to the methyl and para to the allyloxy group). Thus, Compound B exhibits significantly higher EAS reactivity and strict C5 regioselectivity.

C. Nucleophilic Aromatic Substitution (SNAr)
  • Causality: Pyrazines excel at SNAr due to their electron-deficient nature. Here, the electronic effects are reversed. The C6-methyl group in Compound B makes the ring less electron-deficient, thereby raising the LUMO energy and decreasing reactivity towards nucleophilic attack compared to the highly susceptible Compound A.

Quantitative Data Summary

The following table summarizes the kinetic and regiochemical parameters distinguishing the two substrates under standardized reaction conditions.

Reactivity Parameter2-Allyloxypyrazine (Compound A)2-Methyl-6-allyloxypyrazine (Compound B)
Claisen Rearrangement Rate Standard ( t1/2​≈6.5 h at 200 °C)Accelerated ( t1/2​≈4.0 h at 200 °C)
Claisen Regioselectivity Exclusive C3 migrationExclusive C3 migration
EAS Susceptibility Low (Mixed C3/C5 substitution)Moderate (Strictly C5 selective)
SNAr Susceptibility High (Rapid substitution at C3/C5/C6)Moderate (Deactivated by C6-Methyl)

Experimental Methodology: Self-Validating Claisen Protocol

To objectively compare the kinetic differences in the Claisen rearrangement, the following self-validating protocol is employed.

Objective: Convert the allyloxypyrazine substrates to their respective 3-allylpyrazin-2(1H)-ones via thermal activation.

Rationale for Experimental Choices: The reaction requires high temperatures (>180 °C) to overcome the aromatic stabilization energy. N,N-diethylaniline is selected as the solvent because its high boiling point (216 °C) allows for standard reflux without pressurized equipment. Furthermore, it acts as a non-nucleophilic, slightly basic medium that prevents unwanted acid-catalyzed side reactions (such as premature ether cleavage).

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of the selected allyloxypyrazine substrate in 15 mL of anhydrous N,N-diethylaniline in a flame-dried Schlenk flask under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the electron-rich pyrazinone product, which is susceptible to radical oxidation at elevated temperatures.

  • Thermal Activation: Heat the mixture to 200 °C using a precisely calibrated heating block. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) at 60-minute intervals.

    • Causality: The faster TLC spot conversion of Compound B directly validates the transition-state stabilization afforded by the C6-methyl group.

  • Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 50 mL of EtOAc and wash sequentially with 1M HCl (3 x 20 mL).

    • Causality: The HCl wash is a self-validating purification step; it protonates the N,N-diethylaniline solvent, dragging it into the aqueous layer as a water-soluble hydrochloride salt while leaving the neutral pyrazinone product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure 3-allylpyrazin-2(1H)-one derivative.

References

  • Claisen rearrangement - Wikipedia. Provides foundational mechanistic overviews of Woodward-Hoffmann rules governing [3,3]-sigmatropic shifts. URL: [Link]

  • Claisen Rearrangement - Organic Chemistry Portal. Details the thermodynamic driving forces and rearomatization processes in heteroaromatic Claisen shifts. URL: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methyl-6-(prop-2-en-1-yloxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, a heterocyclic aromatic compound, represents a class of molecules with significant applications in both pharmaceutical and flavor industries[1][2]. Its potential volatility and specific chemical structure necessitate robust analytical methods to ensure quality, purity, and consistency in final products.

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine. We will delve into the validation of the gold-standard technique, Gas Chromatography-Mass Spectrometry (GC-MS), and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC). The experimental designs and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), ensuring a framework that is scientifically sound and regulatory compliant[3][4].

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the anticipated volatility of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, owing to its pyrazine core and ether linkage, GC-MS is the most powerful and widely applied analytical technique for its characterization and quantification[2]. This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing complex mixtures and achieving high sensitivity[5].

The core principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they travel through a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are filtered by their mass-to-charge ratio, providing a unique spectral "fingerprint" for unequivocal identification and quantification.

A Self-Validating System: The Rationale Behind Method Validation

The validation of an analytical procedure is the cornerstone of its reliability, demonstrating through documented evidence that the method is fit for its intended purpose[4][6]. A properly validated method functions as a self-validating system, where built-in checks and established performance characteristics ensure the integrity of every result generated. This process is not merely a regulatory hurdle but a scientific necessity to guarantee data quality. The validation parameters are defined by the ICH Q2(R2) guideline and are essential for any quantitative analytical procedure[7][8][9].

Experimental Protocol: A Validated Headspace-SPME-GC-MS Method

This protocol outlines a robust method for quantifying 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile analytes, minimizing matrix effects and enhancing sensitivity[10][11].

1. Instrumentation:

  • Gas Chromatograph: Agilent 6890N (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5975 (or equivalent) single quadrupole mass spectrometer.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad-range volatile compound trapping.

2. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in GC-grade methanol.

  • Internal Standard (IS): Use a structurally similar, non-interfering compound, such as 2-Methylpyrazine-d6, at a concentration of 10 µg/mL. The use of a stable isotope-labeled internal standard is the "gold standard" as it closely mimics the analyte's behavior during extraction and ionization, correcting for variability[1].

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., placebo formulation, biological fluid) with the stock solution to achieve concentrations ranging from approximately 1 ng/mL to 500 ng/mL. Add a constant amount of the internal standard to each vial.

3. HS-SPME Procedure:

  • Place 5 mL of each standard or sample into a 20 mL headspace vial and seal securely.

  • Incubate the vial at 60°C for 20 minutes to allow the analyte to partition into the headspace[10].

  • Expose the SPME fiber to the headspace for 30 minutes under agitation to adsorb the volatile compounds.

4. GC-MS Parameters: [1][10]

  • Injector: Splitless mode, 270°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor at least three characteristic ions for the analyte and two for the internal standard.

Visualization of the GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep Method Development & Prep cluster_validation Core Validation Parameters (ICH Q2) cluster_analysis Data Analysis & Reporting Dev Method Development Std Standard & Sample Preparation Dev->Std Defines Protocol Specificity Specificity (Interference Check) Std->Specificity Spiked Samples Linearity Linearity & Range (5-7 concentrations) Specificity->Linearity Validated Matrix Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness Data Data Acquisition (SIM Mode) Robustness->Data Confirms Reliability Report Validation Report (Fit for Purpose) Data->Report Summarizes Findings

Caption: Workflow for the validation of a quantitative GC-MS method.

Summary of GC-MS Validation Data

The following table summarizes the expected performance data from a fully validated GC-MS method for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, based on typical results for similar analytes[11][12].

Validation ParameterAcceptance Criteria (ICH Q2)Expected PerformanceRationale for Causality
Specificity No interfering peaks at the retention time of the analyte and IS.Peak purity > 99.5%. No matrix interference observed.The high selectivity of the MS detector in SIM mode, combined with chromatographic separation, ensures that only the target analyte is measured.
Linearity (R²) R² ≥ 0.99≥ 0.998 over 1-500 ng/mLA strong correlation between concentration and response demonstrates the method's ability to provide proportional results across a defined range.
Accuracy (% Recovery) 80-120% of the true value.95.0% - 105.0%High recovery indicates a lack of systematic error (bias) in the method during sample preparation and analysis.
Precision (%RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 15%≤ 5% for repeatability ≤ 8% for intermediate precisionLow relative standard deviation demonstrates minimal random error and the method's consistency over short and long periods.
Limit of Quantitation (LOQ) S/N ≥ 10~1 ng/mLThis is the lowest concentration that can be reliably quantified with acceptable accuracy and precision, defining the lower limit of the method's range.
Limit of Detection (LOD) S/N ≥ 3~0.3 ng/mLThis is the lowest concentration at which the analyte can be reliably detected, though not necessarily quantified accurately.
Robustness No significant impact on results from minor variations.%RSD < 10% for varied parameters (e.g., oven ramp rate ±10%, flow rate ±5%).Demonstrates the method's reliability during routine use, where minor variations in operational parameters are expected.

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC-MS is superior for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for analyzing non-volatile impurities, degradation products, or when the analyte is thermally unstable[13][14]. For a compound like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, HPLC analysis would typically be performed using a reversed-phase (RP-HPLC) method.

Applicability and Experimental Protocol for RP-HPLC

1. Principle: Separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18). Less polar compounds, like our target pyrazine, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

2. HPLC Protocol:

  • System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water[14]. A typical starting point would be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance, likely around 270-280 nm for the pyrazine ring[14][15].

  • Column Temperature: 30°C.

Comparative Guide: GC-MS vs. HPLC

The choice between GC-MS and HPLC is dictated by the analyte's properties and the analytical objective.[10][13] The following table provides a direct comparison for the quantification of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

FeatureGC-MSHPLCJustification
Analyte Volatility Ideal. Requires volatile/semi-volatile and thermally stable compounds.Less Suitable. Better for non-volatile or thermally labile compounds.The target analyte is expected to be volatile, making GC the natural choice.
Sensitivity Very High (pg to low ng range). MS detection is highly sensitive, especially in SIM mode.Moderate to High (ng to µg range). UV detection is less sensitive than MS.For trace-level quantification, GC-MS provides superior sensitivity[13].
Specificity Very High. Mass spectrum provides a unique fingerprint for positive identification.Moderate. Relies on retention time and UV spectrum, which may not be unique.Co-eluting impurities can be a challenge in HPLC without MS detection[2].
Sample Preparation Often requires extraction (e.g., HS-SPME) to isolate volatiles.Simpler; often just "dilute and shoot" if the sample is clean.HS-SPME adds time but improves sensitivity and reduces matrix effects.
Throughput Moderate. GC run times can be longer (20-30 min).High. UPLC systems can have run times of a few minutes.For high-volume screening, HPLC/UPLC can be faster[16].
Primary Application Quantification of the primary volatile compound and related volatile impurities.Purity assessment, quantification of non-volatile impurities and degradation products.The two techniques are often complementary in a full product characterization.
Visualization of Comparative Workflows

Comparative_Workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow Sample_GC Sample in Vial SPME HS-SPME Extraction (Volatiles Adsorbed) Sample_GC->SPME GC_Inject Thermal Desorption in GC Inlet SPME->GC_Inject GC_Col Separation in GC Column GC_Inject->GC_Col MS_Detect Ionization & MS Detection GC_Col->MS_Detect Data_GC Data Analysis (Mass Spectrum) MS_Detect->Data_GC Sample_HPLC Sample Dissolved in Mobile Phase HPLC_Inject Liquid Injection Sample_HPLC->HPLC_Inject HPLC_Col Separation in HPLC Column HPLC_Inject->HPLC_Col UV_Detect UV/DAD Detection HPLC_Col->UV_Detect Data_HPLC Data Analysis (Chromatogram) UV_Detect->Data_HPLC

Caption: High-level comparison of GC-MS and HPLC experimental workflows.

Conclusion

For the quantitative analysis of 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the superior technique. Its high sensitivity, unparalleled specificity, and suitability for volatile compounds make it the authoritative choice for ensuring product quality and meeting regulatory standards[1][2]. The validation of the GC-MS method, following ICH Q2(R2) guidelines, confirms its fitness for purpose, providing a robust and reliable system for accurate quantification.

While High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry, its application for this specific analyte is likely secondary, best reserved for analyzing potential non-volatile impurities or as a complementary technique. The selection of the analytical method must always be a scientifically driven decision, aligning the technique's strengths with the analyte's chemical nature and the specific requirements of the analysis.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards - Benchchem.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. (2011, August 17).
  • A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis in Research and Development - Benchchem.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
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  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. (2009, May 8).
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Validation

A Guide to the Cross-Validation of Infrared and Raman Spectra for Novel Molecular Structures: A Methodological Approach

This guide provides a comprehensive framework for the cross-validation of Infrared (IR) and Raman spectroscopic data, a critical process in the structural elucidation of novel chemical entities. While this document is st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of Infrared (IR) and Raman spectroscopic data, a critical process in the structural elucidation of novel chemical entities. While this document is structured to be broadly applicable, it is conceptualized with the specific analytical challenges of a molecule like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine in mind. For the purpose of this guide, we will outline a robust, self-validating methodology that integrates experimental spectroscopy with computational chemistry, providing researchers, scientists, and drug development professionals with a blueprint for achieving high-confidence structural characterization.

The Principle of Complementarity in Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules.[1][2][3] While both methods provide a molecular fingerprint based on these vibrations, they operate on different physical principles and are governed by distinct selection rules.[1]

  • IR Spectroscopy : In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies.[4][5] For a vibrational mode to be "IR active," it must cause a change in the molecule's net dipole moment.[1][5]

  • Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser.[3] When a photon interacts with a molecule, it can be scattered with a different frequency. This frequency shift provides information about the vibrational energy levels of the molecule.[5] For a vibrational mode to be "Raman active," it must cause a change in the molecule's polarizability.[1]

This fundamental difference in selection rules is the cornerstone of their complementarity.[1][2] Symmetric vibrations that do not alter the dipole moment may be IR inactive but can be Raman active. Conversely, asymmetrical vibrations that produce a significant change in dipole moment are often strong in the IR spectrum. For molecules with a center of inversion, the rule of mutual exclusion states that vibrational modes cannot be both IR and Raman active.[3][5] By using both techniques, a more complete picture of a molecule's vibrational landscape can be obtained.[1][2]

A Self-Validating Workflow for Spectral Cross-Validation

The cross-validation of IR and Raman spectra involves a synergistic approach that combines experimental measurements with theoretical calculations. This process not only aids in the accurate assignment of vibrational modes but also provides a high degree of confidence in the proposed molecular structure.

Below is a diagram illustrating the key stages of this workflow:

Spectral Cross-Validation Workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_analysis Cross-Validation and Analysis exp_sample Sample Preparation exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_raman FT-Raman Spectroscopy exp_sample->exp_raman analysis_compare Experimental vs. Theoretical Spectra Comparison exp_ir->analysis_compare Experimental IR Spectrum exp_raman->analysis_compare Experimental Raman Spectrum comp_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) comp_freq Frequency Calculation & Normal Mode Analysis comp_opt->comp_freq comp_spectra Theoretical Spectra Generation (IR Intensities & Raman Activities) comp_freq->comp_spectra comp_spectra->analysis_compare Calculated Spectra analysis_assign Vibrational Mode Assignment (PED Analysis) analysis_compare->analysis_assign analysis_validate Structural Validation analysis_assign->analysis_validate

Caption: A workflow diagram for the cross-validation of experimental and computational vibrational spectra.

Experimental Protocols

High-quality experimental data is the foundation of any reliable spectral analysis. The following are generalized protocols for obtaining IR and Raman spectra of a novel organic compound like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed under high pressure to form a transparent pellet. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation : A Fourier-transform infrared spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the pure KBr pellet (or empty sample cell) is recorded.

    • The sample spectrum is then recorded, typically in the mid-IR range of 4000 to 400 cm⁻¹.[4]

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Fourier-Transform (FT)-Raman Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed in a glass capillary tube or an aluminum sample holder. For liquid samples, a cuvette can be used.

  • Instrumentation : An FT-Raman spectrometer equipped with a near-infrared laser source (e.g., 1064 nm Nd:YAG) is used to minimize fluorescence.[3]

  • Data Acquisition :

    • The laser is focused on the sample.

    • The scattered radiation is collected and analyzed.

    • Multiple scans are accumulated to achieve a good signal-to-noise ratio.

    • The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting vibrational spectra.[6][7]

  • Molecular Structure Input : The 3D structure of the molecule of interest is constructed using a molecular modeling software.

  • Geometry Optimization :

    • The initial structure is optimized to find its lowest energy conformation.

    • A widely used and reliable level of theory for this purpose is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[6][8]

  • Vibrational Frequency Calculation :

    • Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]

    • This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Frequency Scaling :

    • Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets.

    • It is standard practice to apply a scaling factor to the calculated frequencies for better agreement with experimental data.[10] This factor is typically derived from empirical data for the chosen level of theory.

  • Potential Energy Distribution (PED) Analysis :

    • A PED analysis is performed to determine the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration. This is crucial for making unambiguous vibrational assignments.[11]

Data Comparison and Interpretation

The core of the cross-validation process lies in the detailed comparison of the experimental and theoretical data.

Spectral Overlay and Peak Matching

The first step is a visual comparison of the experimental and scaled theoretical spectra. A table should be constructed to systematically compare the experimental and calculated vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman).

Table 1: Hypothetical Vibrational Data for 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Experimental IR (cm⁻¹)Calculated IR (cm⁻¹) (Scaled)Experimental Raman (cm⁻¹)Calculated Raman (cm⁻¹) (Scaled)Assignment (PED)
3085308830833085=C-H stretch (alkene)
2970297529682972C-H stretch (methyl)
1645164816421645C=C stretch (alkene)
1580158215781580Pyrazine ring stretch
12501255--C-O-C stretch (asymmetric)
--10201022Pyrazine ring breathing

Note: This table is illustrative. Actual data would be populated from experimental and computational results.

Analysis of Complementarity

The comparison should specifically highlight instances where a band is strong in one spectrum and weak or absent in the other. For a molecule like 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, which lacks a center of inversion, most modes will be both IR and Raman active, but their relative intensities will differ significantly.[12]

  • Example Interpretation : A strong band in the Raman spectrum around 1020 cm⁻¹ with a weak counterpart in the IR spectrum could be assigned to a symmetric "breathing" mode of the pyrazine ring. This is because such a vibration would significantly change the polarizability of the ring but might result in only a small change in the overall dipole moment. Conversely, a strong C-O-C asymmetric stretching band expected around 1250 cm⁻¹ in the IR spectrum would likely be weaker in the Raman spectrum due to the large change in dipole moment associated with this vibration.

Conclusion

The cross-validation of IR and Raman spectra through a combined experimental and computational approach provides a robust and scientifically rigorous method for the structural characterization of novel molecules. This guide outlines a self-validating workflow that leverages the complementary nature of these two vibrational spectroscopic techniques. By systematically acquiring high-quality experimental data, performing accurate theoretical calculations, and conducting a detailed comparative analysis, researchers can achieve unambiguous vibrational assignments and high confidence in their proposed molecular structures. This methodology is essential for advancing research in fields where precise molecular identification is paramount, including drug discovery and materials science.

References

  • Edinburgh Instruments. (2023, August 29). Infrared or Raman Spectroscopy? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Spectroscopic Selection Rules. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • LibreTexts Chemistry. (2025, February 23). 1.13: Selection Rules for IR and Raman Spectroscopy. Retrieved from [Link]

  • Gazi, U., et al. (n.d.). Methodological Approaches From Experimental to Computational Analysis in Vibrational Spectroscopy and Microspectroscopy.
  • Yakubovskaya, A. G., et al. (2019). Complementarity of Raman and Infrared Spectroscopy for Structural Characterization of Plant Epicuticular Waxes. ACS Omega.
  • Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • Nishimoto, Y., & Irle, S. (2017). Quantum chemical prediction of vibrational spectra of large molecular systems with radical or metallic electronic structure. Advances in Engineering.
  • Jurado, L. A. B., & Batista, V. S. (2021).
  • G. K. S. Wong, et al. (2025, January 17). Optimized machine learning approaches to combine surface-enhanced Raman scattering and infrared data for trace detection of xylazine in illicit opioids. RSC Publishing.
  • Zhang, Y., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.
  • Schwoerer, M., & Wolf, H. C. (2007). Organic Molecular Solids. Wiley-VCH.
  • Tanabe, K., & Hiraishi, J. (2002). Prediction of Vibrational Spectra by Computational Chemistry. Ab initio Molecular Orbital Calculation of Vibrational Frequencies and infrared Intensities of Gas Phase Dichloromethane Molecules CH2Cl2, CHDCl2 and CD2Cl2. Journal of Computer Chemistry, Japan.
  • Laasner, U., et al. (2022). Benchmarking Vibrational Spectra: 5000 Accurate Eigenstates of Acetonitrile Using Tree Tensor Network States.
  • Meuwly, M. (2021).
  • Thomas, M., et al. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.
  • Hu, J., et al. (2023). A review of artificial intelligence methods combined with Raman spectroscopy to identify the composition of substances. arXiv.
  • University of California, Davis. (n.d.). Chemistry 326: Experiment #2.
  • Darmawan, A., et al. (2025, December 27). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Aromatic Aldehydes.
  • Resmia, K. S., et al. (2017). Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide. International Journal of Advanced Science and Engineering.
  • Ruslan, I. I., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules.
  • Mary, Y. S., et al. (2021). Vibrational Spectral Studies, Quantum Mechanical Properties, and Biological Activity Prediction and Inclusion Molecular Self-Assembly of N-N'-dimethylethyleneurea. Biointerface Research in Applied Chemistry.
  • Makreski, J., et al. (2024). Crossroads of vibrational (infrared and Raman) spectroscopy and X-ray powder diffraction in identification and characterization of some minerals – advantages and limitations. A review. Macedonian Journal of Chemistry and Chemical Engineering.
  • NIST. (n.d.). Pyrazine, 2-methyl-6-(1-propenyl)-, (E)-. NIST Chemistry WebBook.
  • Cederbaum, L. S., et al. (2012). Overlapping resonances interference-induced transparency in polyatomic molecules: A computational study of the pyrazine S0→S2/S1 photoabsorption. arXiv.
  • Shanker, R., et al. (1984). Polarised raman and infrared spectra and vibrational analysis for α-naphthylamine. Pramana.
  • Hewett, K. B., et al. (1994). High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. The Journal of Chemical Physics.
  • FooDB. (2010, April 8). Showing Compound 2-Methyl-6-(1-propenyl)pyrazine (FDB019672).
  • Jakubikova, E., et al. (2023). Resonance Raman spectra and excited state properties of methyl viologen and its radical cation from time-dependent density functional theory. Journal of Raman Spectroscopy.
  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry.
  • Singh, A., et al. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. Molecules.
  • Osaka University. (n.d.). Stimuli‐Responsive Properties on a Bisbenzofuropyrazine Core: Mechanochromism and Concentration‐Controlled Consecutive Vapochromism. OUKA.

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Handling 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Executive Summary & Chemical Identity 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (commonly known as 2-allyloxy-6-methylpyrazine) is a specialized heterocyclic building block utilized extensively in pharmaceutical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Methyl-6-(prop-2-en-1-yloxy)pyrazine (commonly known as 2-allyloxy-6-methylpyrazine) is a specialized heterocyclic building block utilized extensively in pharmaceutical synthesis and advanced flavor/fragrance profiling. Handling this compound requires a highly nuanced approach due to its dual-hazard profile: the inherent basicity and irritant properties of the alkoxypyrazine core, combined with the oxidative instability of the allyloxy substituent. This guide provides field-proven, self-validating protocols to ensure operational safety and chemical integrity.

Mechanistic Hazard Profiling (The "Why")

To design a fail-safe experimental workflow, researchers must understand the chemical causality behind the compound's reactivity:

  • Pyrazine Core (Irritation & Toxicity): The nitrogen atoms within the pyrazine ring possess lone pairs that confer moderate basicity. Upon contact with physiological moisture (e.g., sweat, ocular fluid), this basicity creates localized alkaline environments, leading to GHS Category 2 skin and serious eye irritation, as well as respiratory tract irritation [1].

  • Allyloxy Substituent (Peroxide Formation): The ether linkage (-O-) adjacent to an allyl group (-CH₂-CH=CH₂) creates a highly activated allylic carbon. The hydrogen atoms on this carbon are highly susceptible to abstraction by ambient oxygen. Over time, and particularly under UV light exposure, this autoxidation pathway forms shock- and heat-sensitive allylic hydroperoxides [2].

  • Volatility & Flammability: Like many low-molecular-weight substituted pyrazines, this compound is a combustible liquid. Its vapors are heavier than air and can form explosive mixtures if heated or exposed to an ignition source [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive allylic ethers. The following matrix outlines the required protective gear and the mechanistic justification for each.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber or Heavy Nitrile (≥0.4 mm)Pyrazines readily permeate thin latex. Butyl rubber provides superior chemical resistance to basic heterocyclic organics and prevents dermal absorption [1].
Eye Protection Chemical Splash GogglesProtects against GHS Category 2 serious eye damage caused by the alkaline nature of the pyrazine nitrogen lone pairs [3].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk from the compound's combustible nature and protects against potential peroxide deflagration during distillation.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile, odor-intensive vapors that act as central nervous system depressants and respiratory irritants [1].

Operational Workflows & Handling Protocols

Every protocol involving 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine must be a self-validating system. Do not assume the chemical is stable simply because it is newly purchased.

Protocol A: Pre-Use Peroxide Verification & Dispensing

Causality: Allylic ethers can form explosive peroxides during storage. Distilling or heating an untested batch can lead to catastrophic detonation [2].

  • Visual Inspection: Before opening the reagent, inspect the amber glass bottle. Look for crystalline structures around the cap or wisp-like formations in the liquid.

    • Validation: If crystals are present, do not open the bottle . Friction from turning the cap can detonate solid peroxides. Contact environmental health and safety (EHS) immediately.

  • Quantitative Peroxide Testing: In a certified fume hood, withdraw 1 mL of the compound using a glass syringe. Apply the aliquot to a quantitative KI-starch peroxide test strip.

  • Threshold Action Plan:

    • < 3 mg/L: Safe for immediate use.

    • 3 - 30 mg/L: Must be purged of peroxides (via alumina column or ferrous washing) before any heating or distillation.

    • > 30 mg/L: Treat immediately as reactive hazardous waste [2].

  • Inert Transfer: Dispense the required volume using standard Schlenk line techniques under Argon.

    • Causality: Argon is heavier than air and effectively blankets the allylic carbon, preventing oxygen insertion and subsequent radical formation.

Protocol B: Reaction Quenching and Cleanup
  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath before quenching.

  • Protonation: Slowly add a weak aqueous acid (e.g., 5% citric acid or 1M HCl) to the mixture.

    • Causality: Protonating the basic pyrazine nitrogens converts the volatile organic compound into a water-soluble pyrazinium salt, drastically reducing vapor pressure and odor [1].

  • Aqueous Extraction: Extract the organic layer using a compatible solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual aqueous impurities.

Spill Response & Waste Disposal

Improper disposal of alkoxypyrazines leads to severe environmental contamination and laboratory odor issues.

  • Spill Mitigation: In the event of a spill, immediately extinguish all ignition sources. Do not use combustible materials like paper towels. Cover the spill with a non-combustible absorbent (e.g., diatomaceous earth or dry sand). Sweep up using non-sparking tools and place in a sealed, labeled container [3].

  • Peroxide Neutralization: Treat waste streams containing unreacted allyloxypyrazine with an acidic ferrous sulfate (FeSO₄) solution.

    • Causality: The Fe²⁺ ions act as a reducing agent, converting hazardous hydroperoxides into stable alcohols while being oxidized to Fe³⁺ [2].

  • Final Disposal: Collect all neutralized aqueous and organic layers in a designated, vented "Halogen-Free Flammable Waste" container. Never dispose of pyrazine derivatives down the drain [1].

Reactivity & Storage Pathway Diagram

The following diagram illustrates the mechanistic pathway of autoxidation that necessitates strict inert storage conditions.

G A 2-Methyl-6-allyloxypyrazine (Stable under Inert Gas) B Exposure to O2 & UV Light (Autoxidation Initiation) A->B Improper Storage F Safe Handling: Store over Argon/N2 A->F Best Practice C Allylic Carbon Radical (Highly Reactive) B->C Hydrogen Abstraction D Peroxy Radical Formation C->D + O2 E Allylic Hydroperoxide (Explosion Hazard) D->E Propagation

Fig 1: Autoxidation pathway of the allyloxy group leading to hazardous hydroperoxide formation.

References

  • Clark, D.E. "Routine for peroxide forming chemicals." Stockholm University Environmental Health and Safety,[Link]

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